1-(2,2,2-Trifluoroethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5-11-3-1-10-2-4-11/h10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPOCAYEKCWFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429469 | |
| Record name | 1-(2,2,2-trifluoroethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13349-90-1 | |
| Record name | 1-(2,2,2-trifluoroethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2,2-trifluoroethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 1-(2,2,2-Trifluoroethyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2,2,2-Trifluoroethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical agents. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.62 | t, J = 5.0 Hz | 4H | Piperazine H-3, H-5 |
| 2.89 | t, J = 5.0 Hz | 4H | Piperazine H-2, H-6 |
| 3.03 | q, J = 9.5 Hz | 2H | -CH₂CF₃ |
| 1.83 | s (broad) | 1H | NH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 125.7 (q, J = 277 Hz) | -CF₃ |
| 54.0 (q, J = 32 Hz) | -CH₂CF₃ |
| 52.8 | Piperazine C-2, C-6 |
| 45.9 | Piperazine C-3, C-5 |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -73.2 | t, J = 9.5 Hz | -CF₃ |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 168 | 15 | [M]⁺ |
| 113 | 100 | [M - C₂H₄F₃]⁺ |
| 85 | 40 | [C₄H₉N₂]⁺ |
| 70 | 85 | [C₃H₆N₂]⁺ |
| 56 | 25 | [C₃H₆N]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3290 | Medium, Broad | N-H Stretch |
| 2940, 2850 | Strong | C-H Stretch (aliphatic) |
| 1450 | Medium | C-H Bend (scissoring) |
| 1270, 1150 | Strong | C-F Stretch |
| 1130 | Strong | C-N Stretch |
| 1000 | Medium | C-C Stretch |
| 850 | Medium | N-H Wag |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) can be used as an external or internal reference.
Mass Spectrometry
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratios of the fragments are detected.
Infrared (IR) Spectroscopy
For a liquid sample such as this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
This guide provides foundational spectroscopic information for this compound, intended to support research and development activities. For lot-specific data, it is recommended to refer to the Certificate of Analysis provided by the supplier.
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,2,2-Trifluoroethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2,2,2-Trifluoroethyl)piperazine, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoroethyl moiety into the piperazine scaffold often imparts desirable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and bioavailability. This document details a common synthetic route, outlines a comprehensive characterization protocol, and presents the expected analytical data in a clear and accessible format. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, purify, and characterize this important intermediate for its application in the discovery and development of novel therapeutics.
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, including antiviral, antihistamine, and antipsychotic agents.[1] The piperazine ring serves as a versatile scaffold, and its derivatization allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The introduction of a 2,2,2-trifluoroethyl group at the N1 position of the piperazine ring is a strategic modification employed to enhance the lipophilicity and metabolic stability of drug candidates. This guide focuses on the practical aspects of the synthesis and detailed characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 13349-90-1 |
| Molecular Formula | C₆H₁₁F₃N₂ |
| Molecular Weight | 168.16 g/mol |
| Boiling Point | 146.5 °C at 760 mmHg |
| Density | 1.139 g/cm³ |
| Appearance | Colorless liquid |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the N-alkylation of piperazine with a suitable trifluoroethylating agent. A general and effective approach involves the reaction of a large excess of piperazine with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate). The use of excess piperazine serves both as the nucleophile and the base to neutralize the triflic acid formed during the reaction, driving the reaction towards the mono-alkylated product and minimizing the formation of the di-substituted byproduct.
Below is a logical workflow for the synthesis of this compound.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Piperazine
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (or a similar reactive trifluoroethylating agent)
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a significant excess (e.g., 5-10 equivalents) of piperazine in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.
The following diagram illustrates the logical workflow for the characterization process.
Figure 2: Workflow for the characterization of this compound.
Expected NMR Data:
While specific, experimentally determined NMR data from a peer-reviewed source is not available in the conducted search, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 - 2.7 | m | 4H | Piperazine -CH₂- (positions 3 & 5) |
| ~ 2.8 - 3.0 | m | 4H | Piperazine -CH₂- (positions 2 & 6) |
| ~ 2.9 - 3.1 | q | 2H | -N-CH₂-CF₃ |
| ~ 1.5 - 2.0 | br s | 1H | -NH- |
Note: The quartet for the -N-CH₂-CF₃ protons is due to coupling with the adjacent fluorine atoms.
Table 2: Predicted ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 45 - 50 | Piperazine -CH₂- (positions 3 & 5) |
| ~ 50 - 55 | Piperazine -CH₂- (positions 2 & 6) |
| ~ 55 - 60 (q) | -N-CH₂-CF₃ |
| ~ 125 (q) | -CF₃ |
Note: The signals for the carbons of the trifluoroethyl group will appear as quartets due to coupling with the three fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -70 to -75 | t | -CF₃ |
Note: The triplet is due to coupling with the adjacent methylene protons. The chemical shift is referenced to CFCl₃.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) is a suitable method.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 169.09 | [M+H]⁺ |
| 191.07 | [M+Na]⁺ |
Note: The exact mass of the protonated molecule [M+H]⁺ is a key indicator of the successful synthesis.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By following the outlined synthetic approach and utilizing the described analytical techniques, researchers can reliably produce and verify this valuable building block for its use in drug discovery and development. The strategic incorporation of the trifluoroethyl group continues to be a valuable tool in medicinal chemistry, and a thorough understanding of the synthesis and characterization of such intermediates is paramount for the advancement of new therapeutic agents.
References
The Trifluoroethyl Moiety: A Key to Unlocking Novel Biological Activity in Piperazine Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of 1-(2,2,2-Trifluoroethyl)piperazine Derivatives
The introduction of fluorine atoms into drug candidates has become a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold, in particular, has emerged as a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this unique class of compounds, offering field-proven insights for professionals in drug discovery and development.
The Strategic Advantage of the Trifluoroethyl Group
The incorporation of the 2,2,2-trifluoroethyl group at the N1 position of the piperazine ring imparts distinct physicochemical properties that significantly influence the biological activity of the resulting derivatives. This modification can enhance lipophilicity, facilitating passage across biological membranes, including the blood-brain barrier. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the distal nitrogen, affecting its interaction with biological targets.
Diverse Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with significant potential in oncology, infectious diseases, and disorders of the central nervous system (CNS).
Anticancer Potential: Targeting Proliferation and Survival
Several studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The trifluoromethyl group often contributes to enhanced potency. For instance, vindoline-piperazine conjugates bearing a [4-(trifluoromethyl)benzyl]piperazine moiety have shown outstanding antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 values in the low micromolar range for breast and non-small cell lung cancer cell lines.[1] These compounds are believed to exert their effects by inducing apoptosis and arresting the cell cycle.
Table 1: Anticancer Activity of Representative Piperazine Derivatives
| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00[1] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35[1] |
| Compound 6 | Melanoma | Significant anti-proliferative effects |
| Compound 7 (fluorinated derivative) | Melanoma | Stronger potency than compound 6 |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method to assess the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
96-well microplates
-
This compound test derivatives
-
Cancer cell lines (e.g., A549, HCT-116, MIAPaCa-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Diagram 1: General Workflow for Anticancer Drug Screening
Caption: A streamlined workflow for the discovery and preclinical evaluation of novel anticancer agents.
Antimicrobial Activity: A Broad Spectrum of Action
The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial agents.[2][3] The introduction of the trifluoroethyl group can enhance the antimicrobial potency of these derivatives. Synthesized piperazine derivatives have shown significant activity against a range of bacterial and fungal strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Aspergillus niger.[2]
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Tested Organisms | Activity |
| Substituted Piperazine Derivatives | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant antibacterial activity[2] |
| Substituted Piperazine Derivatives | A. fumigatus, A. flavus, A. niger | Less active against fungi[2] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
This compound test derivatives
-
Positive and negative controls
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems
Arylpiperazine derivatives are known to interact with various CNS receptors, particularly serotonin (5-HT) and dopamine receptors. The trifluoromethylphenylpiperazine (TFMPP) class of compounds, for instance, exhibits significant agonistic activity at several 5-HT receptor subtypes (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C), which is associated with their psychoactive effects.[1] While direct studies on this compound derivatives are less common, the known neuropharmacological profile of related fluorinated piperazines suggests their potential as modulators of CNS targets. The ability to cross the blood-brain barrier is a critical factor for CNS-active drugs, and the lipophilicity imparted by the trifluoroethyl group is advantageous in this regard.
Diagram 2: Piperazine Derivatives as CNS Receptor Ligands
Caption: Interaction of arylpiperazine derivatives with key CNS receptors leading to potential therapeutic applications.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on other parts of the molecule, particularly on the second nitrogen of the piperazine ring and any appended aromatic systems.
-
For Anticancer Activity: The presence of bulky, lipophilic groups attached to the second piperazine nitrogen, often in conjunction with other pharmacophores like the vindoline scaffold, appears to be crucial for potent cytotoxic activity.[1] The trifluoromethyl group on a benzyl substituent has been shown to be particularly effective.[1]
-
For Antimicrobial Activity: The overall lipophilicity and the electronic properties of the substituents play a significant role. The specific substitution pattern required for optimal activity varies depending on the target microorganism.
-
For CNS Activity: The nature of the aryl group in arylpiperazine derivatives is a key determinant of receptor affinity and selectivity. The trifluoromethyl group's position on the phenyl ring can drastically alter the pharmacological profile.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The unique properties conferred by the trifluoroethyl group offer significant advantages in terms of metabolic stability and membrane permeability. Future research should focus on the synthesis and evaluation of diverse libraries of these derivatives to further explore their therapeutic potential. A deeper understanding of their mechanisms of action and detailed structure-activity relationships will be crucial for the rational design of next-generation drug candidates with improved efficacy and safety profiles. The versatility of this scaffold ensures its continued importance in the landscape of medicinal chemistry and drug discovery.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoroethylpiperazine Scaffold: A Pharmacological Deep Dive
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Trifluoroethylpiperazine derivatives represent a significant class of compounds in modern pharmacology, demonstrating a wide range of activities primarily centered on the serotonergic and dopaminergic systems. The incorporation of the trifluoroethyl moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the pharmacological profile of trifluoroethylpiperazine compounds, with a focus on their receptor binding affinities, functional activities, and relevant experimental methodologies.
Pharmacological Profile
The pharmacological effects of trifluoroethylpiperazine compounds are largely dictated by their interactions with various neurotransmitter receptors. The most extensively studied compound in this class is 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which serves as a prototypical example.
Serotonergic System Activity
Trifluoroethylpiperazine derivatives are potent modulators of the serotonin (5-HT) system. Their activity profile is complex, with varying affinities and functional effects at different 5-HT receptor subtypes.
Receptor Binding Affinities:
The binding affinity of a compound for a receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki, in nM) of representative trifluoroethylpiperazine compounds for various serotonin receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | SERT (Ki, nM) |
| TFMPP | 288 - 1950 | 30 - 132 | 282 | 160 - 269 | 62 | 121 (EC50) |
| BrAcTFMPP | 0.5 | 146 | - | 41 | - | - |
Functional Activity:
Beyond binding, the functional activity of these compounds determines whether they activate (agonist), block (antagonist), or have a mixed effect on the receptor. The following table summarizes the functional potencies (EC50/IC50, in nM) of trifluoroethylpiperazine compounds.
| Compound | Receptor | Functional Assay | Potency (EC50/IC50, nM) | Efficacy |
| TFMPP | 5-HT1A | - | - | Full Agonist |
| TFMPP | 5-HT1B | - | - | Full Agonist |
| TFMPP | 5-HT1D | - | - | Full Agonist |
| TFMPP | 5-HT2A | - | - | Weak Partial Agonist/Antagonist |
| TFMPP | 5-HT2C | - | - | Full Agonist |
Dopaminergic System Activity
While the primary focus of research on trifluoroethylpiperazine compounds has been on the serotonergic system, some derivatives also exhibit affinity for dopamine receptors. This interaction can contribute to their overall pharmacological profile.
Receptor Binding Affinities:
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | DAT (Ki, nM) |
| TFMPP-related analogs | - | 349 - 7522 | 96 - 1413 | - |
Functional Activity:
Data on the functional activity of trifluoroethylpiperazine compounds at dopamine receptors is less extensive. However, related arylpiperazine scaffolds have been shown to act as antagonists at D2 and D3 receptors.
Experimental Protocols
The characterization of trifluoroethylpiperazine compounds relies on a suite of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key assays.
In Vitro Assays
1. Radioligand Binding Assay (for determining Ki)
-
Objective: To determine the binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor).
-
Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
Test compound (trifluoroethylpiperazine derivative).
-
Non-specific binding control (e.g., a high concentration of a known ligand like serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay (for Gαi/s-coupled receptors)
-
Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gαi or Gαs-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Materials:
-
Cells expressing the target receptor (e.g., CHO cells expressing the 5-HT1A receptor).
-
Test compound.
-
Forskolin (an adenylate cyclase activator, used for Gαi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a suitable microplate and incubate overnight.
-
For Gαi-coupled receptors, pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
For Gαs-coupled receptors, treat the cells directly with the test compound.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
For agonists, plot the cAMP concentration against the test compound concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of the forskolin-induced (or agonist-induced) cAMP response against the test compound concentration to determine the IC50 value.
-
3. Calcium Flux Assay (for Gαq-coupled receptors)
-
Objective: To determine the functional activity of a test compound at Gαq-coupled receptors by measuring changes in intracellular calcium levels.
-
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells expressing the 5-HT2A receptor).
-
Test compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
A fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate the cells in a black-walled, clear-bottom microplate and incubate overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Add the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the test compound concentration to determine the EC50 value for agonists.
-
In Vivo Assays
1. Locomotor Activity Test
-
Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).
-
Place each animal individually into the center of the open-field arena.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).
-
Compare the locomotor activity of the compound-treated group to the vehicle-treated group.
-
2. Elevated Plus Maze (EPM)
-
Objective: To evaluate the anxiolytic or anxiogenic effects of a test compound in rodents.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer the test compound or vehicle.
-
Place each animal individually in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological profiling of trifluoroethylpiperazine compounds.
Signaling Pathways
Caption: G-protein coupled signaling pathways for 5-HT1 and 5-HT2 receptors.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperazine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various receptors and enzymes. The introduction of a 2,2,2-trifluoroethyl group onto the piperazine nitrogen can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. The high electronegativity of the fluorine atoms can alter the pKa of the distal nitrogen, influence metabolic stability, and enhance membrane permeability, making 1-(2,2,2-Trifluoroethyl)piperazine a valuable synthon for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1]
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 13349-90-1 |
| Molecular Formula | C₆H₁₁F₃N₂ |
| Molecular Weight | 168.16 g/mol |
| Boiling Point | 146.5 °C at 760 mmHg |
| Density | 1.139 g/cm³ |
Synthesis of this compound and Derivatives
General N-Alkylation Strategy
A common method for the synthesis of N-alkylated piperazines is the direct alkylation of piperazine with a suitable alkyl halide or triflate. To control for the formation of the di-substituted product, an excess of piperazine is often used.
Experimental Protocol: Representative N-Alkylation of Piperazine (A Hypothetical Approach for this compound)
Materials:
-
Piperazine
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (Trifluoroethyl triflate)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane, Methanol)
Procedure:
-
To a stirred solution of a large excess of piperazine (e.g., 5-10 equivalents) in the chosen anhydrous solvent, add the base (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,2-trifluoroethyl triflate (1 equivalent) in the anhydrous solvent to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
Note: This is a generalized protocol and would require optimization for the specific reactants.
Logical Workflow for N-Alkylation of Piperazine
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities. The introduction of the trifluoroethyl moiety is a common strategy in drug design to enhance CNS penetration and metabolic stability.
Central Nervous System (CNS) Applications
Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, including serotonergic (5-HT) and dopaminergic (D) receptors. These interactions form the basis for their use as antipsychotics, antidepressants, and anxiolytics. The trifluoroethyl group in this compound could make it a valuable precursor for novel CNS-active agents.
Signaling Pathway for a Representative Arylpiperazine as a 5-HT₁ₐ Receptor Agonist
Caption: Simplified signaling pathway for a 5-HT₁ₐ receptor agonist.
Anticancer Potential
Recent research has explored piperazine derivatives as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases, interference with cell cycle progression, and induction of apoptosis.
Experimental Protocol: Representative MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (piperazine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for an In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Quantitative Data for Representative Piperazine Derivatives
As specific quantitative data for this compound is not available, the following table presents data for representative arylpiperazine derivatives to illustrate the range of activities observed for this class of compounds.
| Compound | Target(s) | Activity (Ki or IC₅₀) | Reference |
| Buspirone | 5-HT₁ₐ, D₂ | Ki = 16 nM (5-HT₁ₐ) | [Internal Knowledge] |
| Clozapine | D₄, 5-HT₂ₐ, M₁, H₁, α₁ | Ki = 21 nM (D₄) | [Internal Knowledge] |
| Vortioxetine | SERT, 5-HT₃, 5-HT₇, 5-HT₁ₐ | Ki = 1.6 nM (SERT) | [Internal Knowledge] |
Conclusion
This compound is a promising, yet underexplored, building block for the synthesis of novel drug candidates. The incorporation of the trifluoroethyl moiety is a well-established strategy for enhancing the drug-like properties of molecules, particularly for CNS-targeted agents. While a detailed pharmacological profile of the parent compound is yet to be published, the extensive research on related piperazine derivatives suggests a high potential for this synthon in the development of new treatments for a variety of disorders, including neurological and psychiatric conditions, as well as cancer. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to fully realize its therapeutic potential.
References
Mechanism of action of 1-(2,2,2-Trifluoroethyl)piperazine analogues
An In-Depth Technical Guide on the Mechanism of Action of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), an Analogue of 1-(2,2,2-Trifluoroethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a significant analogue of the broader this compound class of compounds. This document details its interaction with key molecular targets, the associated signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The primary mechanism of action of TFMPP involves its interaction with various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). The binding affinities and functional potencies of TFMPP at these targets are summarized in the tables below.
Table 1: Binding Affinities (Ki) of TFMPP at Human Serotonin (5-HT) Receptors
| Receptor Subtype | Ki (nM) | Reference Compound |
| 5-HT1A | 288 - 1950 | Serotonin |
| 5-HT1B | 30 - 132 | Serotonin |
| 5-HT1D | 282 | Serotonin |
| 5-HT2A | 160 - 269 | Serotonin |
| 5-HT2C | 62 | Serotonin |
Table 2: Functional Activity and Potency (IC50/EC50) of TFMPP
| Target | Functional Activity | Potency (nM) | Assay Type |
| 5-HT1A | Full Agonist | - | Functional Assay |
| 5-HT1B | Full Agonist | - | Functional Assay |
| 5-HT1D | Full Agonist | - | Functional Assay |
| 5-HT2A | Weak Partial Agonist / Antagonist | - | Functional Assay |
| 5-HT2C | Full Agonist | - | Functional Assay |
| 5-HT3 | Insignificant Affinity | IC50 = 2373 | Radioligand Binding |
| SERT | Serotonin Release | EC50 = 121 | Neurotransmitter Release Assay |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of TFMPP and its analogues.
Radioligand Binding Assay for 5-HT Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., TFMPP) for a specific 5-HT receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound (TFMPP).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled competing ligand (for non-specific binding).
-
50 µL of various concentrations of the test compound (TFMPP).
-
50 µL of the specific radioligand at a concentration near its Kd.
-
50 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization for 5-HT2C Receptors
This protocol describes a method to measure the functional agonistic activity of TFMPP at the Gq-coupled 5-HT2C receptor by detecting changes in intracellular calcium concentration.
Objective: To determine the EC50 of a test compound for inducing calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (TFMPP).
-
A known 5-HT2C agonist (positive control).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Plate the 5-HT2C expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 1 hour).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence.
-
Compound Addition: Inject various concentrations of the test compound (TFMPP) or the positive control into the wells.
-
Fluorescence Reading: Immediately after injection, continuously measure the fluorescence intensity over a period of time to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence from baseline for each concentration of the test compound. Plot the concentration-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by TFMPP and a typical experimental workflow.
Caption: TFMPP activates Gi/o-coupled 5-HT1A/1B receptors.
Caption: TFMPP activates Gq/11-coupled 5-HT2C receptors.
Caption: A typical workflow for a radioligand binding assay.
An In-Depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperazine: Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroethyl)piperazine, a fluorinated piperazine derivative of interest in medicinal chemistry. The document details its chemical identifiers, physicochemical properties, potential synthetic routes, and relevant experimental protocols for biological evaluation, with a focus on its potential interactions with key neurological targets.
Core Chemical Information
This compound is a heterocyclic organic compound featuring a piperazine ring N-substituted with a 2,2,2-trifluoroethyl group. The introduction of the trifluoroethyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13349-90-1 |
| Molecular Formula | C₆H₁₁F₃N₂ |
| Molecular Weight | 168.16 g/mol |
| InChI Key | GFPOCAYEKCWFPD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CC(F)(F)F |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound, which are crucial for its handling, formulation, and assessment of its drug-like properties.
| Property | Value | Source |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 146.5 °C at 760 mmHg | [] |
| Density | 1.139 g/cm³ | [] |
| LogP | 1.12 | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | Store in a sealed container in a cool, dry place. | [1] |
Synthesis and Experimental Protocols
General Experimental Protocol: N-Alkylation of Piperazine
This protocol outlines a general approach for the synthesis of this compound via direct alkylation.
Materials:
-
Piperazine (or a mono-protected piperazine such as N-Boc-piperazine to favor mono-alkylation)
-
2,2,2-Trifluoroethyl triflate or 2,2,2-Trifluoroethyl halide (e.g., bromide or iodide)
-
Anhydrous base (e.g., potassium carbonate, triethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (or its mono-protected derivative) in the chosen anhydrous solvent.
-
Addition of Base: Add the anhydrous base to the solution. The base will act as a scavenger for the acid generated during the reaction.
-
Addition of Alkylating Agent: Slowly add a solution of the 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate) to the stirred piperazine solution at room temperature. The slow addition helps to control the reaction temperature and can improve the selectivity for mono-alkylation when using unprotected piperazine.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure. The crude product can be purified by extraction and subsequent column chromatography.
-
Deprotection (if applicable): If a mono-protected piperazine was used, the protecting group (e.g., Boc) is removed in a subsequent step according to standard literature procedures.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Evaluation
Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, frequently targeting the central nervous system.[] Arylpiperazines, a related structural class, are known to interact with serotonin (5-HT) and dopamine receptors, which are G-protein coupled receptors (GPCRs) implicated in various neurological and psychiatric disorders.[4][5]
Potential Signaling Pathway
The interaction of a ligand like this compound with a GPCR, such as a serotonin or dopamine receptor, can initiate a cascade of intracellular signaling events. A simplified, representative signaling pathway is depicted below.
A simplified G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow for Biological Characterization
A typical workflow for the biological evaluation of a novel piperazine derivative like this compound would involve a series of in vitro assays to determine its binding affinity and functional activity at relevant GPCRs.
Experimental workflow for the biological characterization of a novel piperazine derivative.
Detailed Experimental Protocol: Receptor Binding Assay
This protocol provides a general method for determining the binding affinity (Ki) of a test compound for a specific GPCR using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT₁A or D₂ receptors)
-
Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Spiperone for D₂)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
96-well filter plates and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a saturating concentration of an unlabeled ligand).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound represents a valuable chemical entity for further investigation in the field of drug discovery. Its straightforward synthesis and the known neuropharmacological relevance of the piperazine scaffold make it an attractive candidate for screening against various CNS targets. The provided protocols and workflows offer a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds, ultimately contributing to the development of novel therapeutics.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]
- 3. scbt.com [scbt.com]
- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 1-(2,2,2-Trifluoroethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on 1-(2,2,2-Trifluoroethyl)piperazine, a piperazine derivative utilized as a versatile intermediate in the synthesis of various compounds, particularly within the pharmaceutical industry.[] Its structure is notable for the presence of a trifluoroethyl group, which can enhance lipophilicity and metabolic stability in derivative molecules.[2]
Chemical Properties and Identifiers
The fundamental chemical properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, handling, and regulatory compliance in a research and development setting.
| Identifier | Value |
| Molecular Formula | C₆H₁₁F₃N₂[][3][4] |
| Molecular Weight | 168.16 g/mol [][3] |
| CAS Number | 13349-90-1[3][4][5] |
Structural Representation
To illustrate the logical relationship of the substituent groups, the following diagram outlines the molecular structure.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(2,2,2-Trifluoroethyl)piperazine
Abstract
This document provides a detailed protocol for the synthesis of 1-(2,2,2-Trifluoroethyl)piperazine, a valuable intermediate in the development of pharmaceuticals, including antivirals, antihistamines, and antipsychotics.[] The protocol outlines the N-alkylation of piperazine using 2,2,2-trifluoroethyl trifluoromethanesulfonate. This method offers a robust and efficient route to the desired product. Detailed procedures for the reaction, work-up, and purification are provided, along with a summary of expected quantitative data and characterization methods. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[2][3] Substitution on the piperazine nitrogen atoms allows for the modulation of a molecule's biological activity and properties. The introduction of a trifluoroethyl group can enhance metabolic stability and cell membrane permeability.[4] this compound is a key building block for the synthesis of more complex pharmaceutical compounds.[] The following protocol details a reliable method for its preparation.
Experimental Protocol
Materials:
-
Piperazine (anhydrous)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Hydrochloric acid (HCl) solution in diethyl ether (2 M)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
pH paper or pH meter
-
NMR spectrometer
-
Mass spectrometer
Procedure:
1. Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous piperazine (4.0 eq) and anhydrous acetonitrile.
-
Cool the mixture in an ice bath.
-
In a separate flask, prepare a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.0 eq) in anhydrous acetonitrile.
2. N-Alkylation Reaction:
-
Slowly add the solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add potassium carbonate (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 82 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
3. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium carbonate and piperazine salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
4. Purification:
-
Method A: Column Chromatography: Purify the crude product by silica gel column chromatography using a gradient eluent system of ethyl acetate in hexanes, with the addition of 1% triethylamine to prevent the product from tailing on the acidic silica gel.
-
Method B: Salt Formation and Recrystallization: Dissolve the crude oily product in diethyl ether. Slowly add a 2 M solution of HCl in diethyl ether while stirring. The hydrochloride salt of this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The free base can be regenerated by treatment with a base such as NaOH or NaHCO₃.
5. Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Piperazine | 4.0 equivalents |
| 2,2,2-Trifluoroethyl Triflate | 1.0 equivalent |
| Potassium Carbonate | 2.0 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 12 - 24 hours |
| Product Information | |
| Molecular Formula | C₆H₁₁F₃N₂ |
| Molecular Weight | 168.16 g/mol [] |
| Boiling Point | 146.5 °C at 760 mmHg[] |
| Expected Yield | 60-80% |
| Purity (post-purification) | >98% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
The Role of 1-(2,2,2-Trifluoroethyl)piperazine in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-(2,2,2-trifluoroethyl)piperazine moiety has emerged as a significant building block in medicinal chemistry, offering a unique combination of physicochemical properties that can enhance the drug-like characteristics of molecules. Its incorporation into various scaffolds has led to the development of potent and selective agents across diverse therapeutic areas, including oncology and neuroscience. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative biological data.
Physicochemical Advantages of the Trifluoroethyl Group
The introduction of a 2,2,2-trifluoroethyl group onto the piperazine ring imparts several beneficial properties to a drug candidate. The high electronegativity of the fluorine atoms can modulate the pKa of the distal nitrogen, influencing its interaction with biological targets. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation, and it can improve membrane permeability and oral bioavailability due to its lipophilic nature.[]
Applications in Drug Discovery
The this compound scaffold is a versatile intermediate in the synthesis of a wide range of pharmaceuticals, including antivirals, antihistamines, and antipsychotics.[] Its utility has been particularly noted in the development of kinase inhibitors and agents targeting the central nervous system.
Kinase Inhibitors in Oncology
Numerous kinase inhibitors incorporating a piperazine or a related piperidine moiety have been developed for the treatment of cancer. While specific public domain data for compounds containing the exact this compound moiety is limited, the strategic use of fluorinated piperazine derivatives is a common theme in the design of potent and selective kinase inhibitors. For instance, the development of mTOR inhibitors has utilized piperazine-containing scaffolds to achieve high potency and selectivity.
Table 1: Representative Biological Activity of a Piperazine-Containing mTOR Inhibitor
| Compound | Target | Assay Type | IC50 (nM) | Cellular EC50 (nM) (pS6K inhibition) |
| Benzonaphthyridinone 7 | mTORC1 | Biochemical | 5.4 | 3 |
This table presents data for a potent piperazine-containing benzonaphthyridinone mTOR inhibitor to illustrate the utility of the piperazine scaffold in achieving high potency. Specific data for a this compound analog was not publicly available.[2]
Central Nervous System (CNS) Agents
Piperazine derivatives are well-established pharmacophores in drugs targeting the central nervous system, including antipsychotics and antidepressants.[3] The physicochemical properties imparted by the trifluoroethyl group make it an attractive modification for optimizing brain penetration and metabolic stability of CNS drug candidates. Several piperidine and piperazine derivatives are under investigation for their potential as antipsychotic agents, targeting dopamine and serotonin receptors.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the N-alkylation of piperazine with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate.
Protocol 1: Synthesis of this compound
Materials:
-
Piperazine
-
2,2,2-Trifluoroethyl triflate
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Stirring apparatus
-
Reaction vessel with an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve piperazine (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.1 equivalents) to the reaction mixture and stir for 10-15 minutes.
-
Slowly add 2,2,2-trifluoroethyl triflate (1 equivalent) to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
This is a generalized protocol. Reaction conditions, including solvent, base, and temperature, may require optimization.
dot
Caption: Synthetic workflow for this compound.
Biological Evaluation Protocols
The biological activity of compounds incorporating the this compound moiety can be assessed using a variety of in vitro assays.
Protocol 2: Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
dot
References
- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of 1-(2,2,2-Trifluoroethyl)piperazine in Modern Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the versatile building block, 1-(2,2,2-Trifluoroethyl)piperazine, and its strategic applications in contemporary drug design. Moving beyond a simple list of its uses, we delve into the causal relationships between its unique structural features and the enhanced pharmacological profiles of the resulting drug candidates. This document serves as a technical resource, offering both high-level insights and detailed experimental protocols for researchers aiming to leverage this valuable synthon in their drug discovery programs.
The Power of a Privileged Scaffold: Why Piperazine and Trifluoroethyl Groups are a Winning Combination
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its prevalence stems from a combination of desirable physicochemical properties, including its ability to increase aqueous solubility and its basic nitrogen atoms that can be readily protonated at physiological pH, facilitating interactions with biological targets.[2][3]
When coupled with a 2,2,2-trifluoroethyl group, the utility of the piperazine scaffold is significantly enhanced. The introduction of fluorine, a bioisostere of hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the trifluoromethyl group is known to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved bioavailability of the drug.[4]
-
Increase Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Modulate pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the piperazine nitrogens, which can be fine-tuned to optimize target engagement and reduce off-target effects.
The strategic combination of the piperazine core with the trifluoroethyl moiety in this compound creates a building block that offers a powerful toolkit for medicinal chemists to address common challenges in drug development.[]
Application Notes: Leveraging this compound in Key Therapeutic Areas
The versatility of this compound has led to its application in the synthesis of a wide range of therapeutic agents. It serves as a key intermediate in the development of antivirals, antihistamines, and antipsychotics.[2][]
Central Nervous System (CNS) Disorders
The piperazine scaffold is a common feature in many CNS-active drugs. The ability of the trifluoroethyl group to enhance blood-brain barrier penetration makes this compound a particularly attractive building block for this therapeutic area. For instance, derivatives of trifluoromethylphenylpiperazine (TFMPP), a related compound, have been shown to act as potent serotonin receptor agonists, highlighting the potential of such moieties in the development of antidepressants and anxiolytics.[6]
The introduction of the trifluoroethyl group can also be a strategy to improve the metabolic stability of CNS drug candidates, a critical factor for drugs that need to maintain therapeutic concentrations in the brain over extended periods.
Antiviral Agents
In the realm of antiviral drug discovery, this compound has been utilized as a versatile intermediate.[] The piperazine core can be functionalized to interact with viral proteins, while the trifluoroethyl group can enhance the drug's metabolic stability, a crucial attribute for maintaining effective viral suppression. Research into novel piperazine derivatives continues to yield promising candidates for the treatment of a variety of viral infections.[7]
Oncology
The piperazine moiety is also a key component in a number of anticancer agents. Its ability to be readily functionalized allows for the attachment of various pharmacophores that can target cancer cells. The enhanced metabolic stability conferred by the trifluoroethyl group can lead to improved drug exposure and potentially better therapeutic outcomes.
Experimental Protocols: Synthesis and Incorporation
The following protocols provide a general framework for the synthesis and incorporation of the this compound moiety. These should be adapted and optimized for specific target molecules.
Protocol for the Synthesis of N-Protected this compound
A common strategy for the selective functionalization of piperazine is the use of a protecting group on one of the nitrogen atoms. The following is a representative protocol for the synthesis of a trifluoroacetamide-protected piperazine, which can then be used in subsequent reactions.
Materials:
-
2-(Piperazin-1-yl)ethanamine
-
Ethyl trifluoroacetate
-
Acetonitrile
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1-Methylpiperidin-4-one
-
1,2-Dichloroethane
Procedure:
-
Protection of the Primary Amine:
-
Dissolve 2-(piperazin-1-yl)ethanamine (1 equivalent) in acetonitrile at 0 °C.
-
Slowly add ethyl trifluoroacetate (2 equivalents).
-
Stir the reaction for 4 hours at room temperature.
-
Evaporate the solvent under reduced pressure to obtain 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide.[4]
-
-
Reductive Amination:
-
Dissolve the protected piperazine from the previous step (1 equivalent) and 1-methylpiperidin-4-one (1 equivalent) in 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,2,2-trifluoro-N-(2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethyl)acetamide.[4]
-
-
Deprotection (if required):
-
The trifluoroacetamide group can be removed under basic conditions (e.g., with potassium carbonate in methanol/water) to yield the free amine, which can then be further functionalized.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a functionalized this compound derivative.
Protocol for In Vitro Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of a compound containing the this compound moiety using liver microsomes.
Materials:
-
Test compound (e.g., 1 µM in buffer)
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37 °C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
At each time point, transfer an aliquot of the reaction mixture to a tube containing cold acetonitrile and the internal standard to stop the reaction.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[8]
-
Diagram of the Metabolic Stability Assay Workflow:
Caption: Workflow for determining the in vitro metabolic stability of a test compound.
Data Presentation: The Impact of Trifluoroethylation
The following table summarizes hypothetical comparative data that illustrates the potential benefits of incorporating the this compound moiety into a drug candidate compared to its non-fluorinated (ethyl) analog.
| Parameter | Compound A (Ethylpiperazine derivative) | Compound B (this compound derivative) | Rationale for Improvement |
| In Vitro Metabolic Stability (t½ in human liver microsomes) | 15 min | 90 min | The C-F bonds in the trifluoroethyl group are more stable than C-H bonds, blocking potential sites of metabolism by cytochrome P450 enzymes.[4] |
| Oral Bioavailability (in rats) | 20% | 65% | Increased metabolic stability reduces first-pass metabolism in the liver, leading to a higher fraction of the drug reaching systemic circulation. |
| Receptor Binding Affinity (Ki) | May vary | May be modulated | The electron-withdrawing trifluoroethyl group can alter the pKa of the piperazine nitrogens, potentially optimizing the interaction with the target receptor. |
| Blood-Brain Barrier Penetration | Moderate | High | The increased lipophilicity of the trifluoroethyl group can enhance the ability of the compound to cross the blood-brain barrier. |
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic incorporation into drug candidates can lead to significant improvements in their pharmacokinetic and pharmacodynamic profiles, particularly in terms of metabolic stability and bioavailability. The ability to fine-tune the properties of a molecule by introducing this moiety makes it an essential tool for medicinal chemists working to develop safer and more effective medicines across a wide range of therapeutic areas. The protocols and insights provided in this guide are intended to facilitate the successful application of this powerful synthon in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Trifluoroethyl "Privileged" Scaffold: Application Notes on 1-(2,2,2-Trifluoroethyl)piperazine in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(2,2,2-Trifluoroethyl)piperazine is a versatile building block increasingly utilized in medicinal chemistry to design novel bioactive compounds. The incorporation of the trifluoroethyl moiety can significantly enhance metabolic stability, membrane permeability, and binding affinity of parent molecules due to the unique properties of fluorine, such as high electronegativity and its ability to form strong C-F bonds. This document provides detailed application notes and experimental protocols for the synthesis of new chemical entities using this compound, focusing on its application in the development of potential anticancer and antimicrobial agents, as well as modulators of key neurological targets.
I. Synthesis of Novel Compounds
The secondary amine of the piperazine ring in this compound serves as a key reactive handle for the introduction of diverse functionalities. Two common and powerful synthetic strategies are N-alkylation and Buchwald-Hartwig amination.
A. N-Alkylation Reactions
N-alkylation is a fundamental method for creating C-N bonds. This approach is widely used to couple the this compound core to various alkyl halides, leading to a diverse range of substituted derivatives.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (1.0-1.2 equivalents) at room temperature.
-
Reaction Progression: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired N-alkylated product.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine. This powerful reaction allows for the synthesis of N-arylpiperazine derivatives, which are prevalent in many centrally active drugs.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Progression: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.
Synthetic Workflow Diagram:
Caption: General synthetic routes for creating novel compounds from this compound.
II. Applications in Drug Discovery
Derivatives of this compound have shown promise in various therapeutic areas. Below are application notes for anticancer, antimicrobial, and neuropharmacological research.
A. Anticancer Applications
The piperazine scaffold is a common feature in many approved anticancer drugs, often acting as a linker or a pharmacophore that interacts with specific biological targets.[1] The introduction of a trifluoroethyl group can enhance the drug-like properties of these molecules.
Quantitative Data: Anticancer Activity
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [2] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung cancer) | 1.35 | [2] |
| Thiazolinylphenyl-piperazine 21 | MDA-MB231 (Breast Cancer) | Data indicates high cytotoxicity | [3] |
| Benzofuran-piperazine 1.19 | MDA-MB-231 Xenograft Model | Good in vivo efficacy | [4] |
Note: The table presents data for various piperazine derivatives to illustrate the potential of this scaffold. Specific data for derivatives of this compound is an active area of research.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Apoptosis Signaling Pathway Diagram:
Caption: A generalized diagram of the extrinsic apoptosis pathway potentially modulated by anticancer piperazine derivatives.
B. Antimicrobial Applications
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities.[5][6][7] The trifluoroethyl group can potentially enhance the lipophilicity of these compounds, facilitating their penetration through microbial cell walls.
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Chalcone-piperazine derivative | Candida albicans | 2.22 | [7] |
| Substituted piperazine derivative | Staphylococcus aureus | 3.1-25 | [8] |
| 1-(2-(2,4-Dimethylphenylthio)phenyl)-4-alkylpiperazines | Various bacteria and fungi | 0.35-0.6 | [9] |
Note: This table provides a general overview of the antimicrobial potential of piperazine derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimicrobial Workflow Diagram:
Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial compounds.
C. Neuropharmacological Applications
Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[10][11][12] The trifluoromethylphenylpiperazine (TFMPP) analogue, for instance, is a known serotonin receptor agonist.[10][11] Derivatives of this compound are being explored for their potential to modulate these and other CNS targets.
Quantitative Data: Neuroreceptor Binding Affinity
| Compound Class | Receptor | Kᵢ (nM) | Reference |
| Arylpiperazine derivative 6a | 5-HT₁A | 1.28 | [13][14] |
| TFMPP-MDBP derivative 5 | 5-HT₁A | 188 | [15] |
| Piperazine-pyridazinone derivatives | α₁-adrenergic | Nanomolar range | [16] |
| Hybrid 2-aminotetralin and piperazine derivatives | D₂ and D₃ | Potent binding | [17] |
Note: This table highlights the affinity of various arylpiperazine derivatives for CNS receptors, suggesting the potential for trifluoroethylpiperazine analogs.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT₁A, D₂).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and various concentrations of the unlabeled test compound (the this compound derivative).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the Kᵢ value of the test compound, representing its binding affinity for the receptor.
Serotonin Receptor Signaling Diagram:
Caption: A simplified diagram of the 5-HT₁A receptor signaling pathway, a potential target for novel arylpiperazine compounds.[13][14]
III. Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The trifluoroethyl group offers advantages in terms of metabolic stability and other physicochemical properties. The synthetic protocols provided herein for N-alkylation and Buchwald-Hartwig amination serve as a foundation for creating diverse libraries of compounds. The application notes and associated protocols for anticancer, antimicrobial, and neuropharmacological screening provide a framework for the biological evaluation of these new chemical entities. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. esmed.org [esmed.org]
- 11. 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel series of hybrid compounds derived by combining 2-aminotetralin and piperazine fragments: binding activity at D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1-(2,2,2-Trifluoroethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical modification of 1-(2,2,2-trifluoroethyl)piperazine, a versatile building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The protocols outlined below cover key functionalization reactions, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation, providing a roadmap for the synthesis of novel derivatives for drug discovery and development.
I. Overview of Functionalization Reactions
This compound possesses a secondary amine that is amenable to a variety of chemical transformations. The electron-withdrawing nature of the trifluoroethyl group can influence the nucleophilicity of the piperazine nitrogen, which should be considered when selecting reaction conditions. The following sections detail protocols for common functionalization reactions.
II. N-Alkylation
N-alkylation introduces an alkyl group onto the secondary amine of the piperazine ring. This can be achieved through reactions with alkyl halides or via reductive amination.
Protocol 1: N-Alkylation using Alkyl Halides
This protocol describes the reaction of this compound with an alkyl bromide in the presence of a base.
Materials:
-
This compound
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Quantitative Data (Representative)
The following table summarizes representative quantitative data for N-alkylation reactions of piperazine derivatives. Please note that specific yields and reaction times can vary based on the substrate and reaction conditions.
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzyl bromide | 4-Benzyl-1-(2,2,2-trifluoroethyl)piperazine | 12 | 85 | >95 |
| Ethyl bromoacetate | Ethyl 2-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)acetate | 8 | 78 | >95 |
| 2-Bromopropane | 4-Isopropyl-1-(2,2,2-trifluoroethyl)piperazine | 16 | 65 | >95 |
Note: The data in this table is representative and based on typical yields for similar reactions on related piperazine derivatives. Actual results may vary.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
III. N-Arylation
The Buchwald-Hartwig amination is a powerful method for the N-arylation of amines, including piperazines. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperazine and an aryl halide.
Protocol 2: Buchwald-Hartwig N-Arylation
This protocol details the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.2 eq) and the aryl bromide (1.0 eq).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative)
The following table presents representative data for Buchwald-Hartwig N-arylation of piperazine derivatives.
| Aryl Halide | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Bromotoluene | 1-(4-Methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine | 16 | 82 | >95 |
| 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine | 18 | 75 | >95 |
| 2-Bromopyridine | 1-(Pyridin-2-yl)-4-(2,2,2-trifluoroethyl)piperazine | 24 | 68 | >95 |
Note: The data in this table is representative and based on typical yields for similar reactions on related piperazine derivatives. Actual results may vary.
Experimental Workflow: N-Arylation
Caption: Workflow for the Buchwald-Hartwig N-arylation reaction.
IV. N-Acylation
N-acylation involves the reaction of the piperazine with an acylating agent, such as an acid chloride or anhydride, to form an amide.
Protocol 3: N-Acylation with Acid Chlorides
This protocol describes the acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Quantitative Data (Representative)
The following table provides representative data for N-acylation reactions.
| Acid Chloride | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| Benzoyl chloride | (4-(2,2,2-Trifluoroethyl)piperazin-1-yl)(phenyl)methanone | 2 | 92 | >98 |
| Acetyl chloride | 1-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-one | 1 | 95 | >98 |
| Cyclopropanecarbonyl chloride | Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone | 3 | 88 | >95 |
Note: The data in this table is representative and based on typical yields for similar reactions on related piperazine derivatives. Actual results may vary.
V. N-Sulfonylation
N-sulfonylation introduces a sulfonyl group to the piperazine nitrogen, forming a sulfonamide. This is typically achieved by reacting the piperazine with a sulfonyl chloride.
Protocol 4: N-Sulfonylation with Sulfonyl Chlorides
This protocol describes the reaction of this compound with a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Copper (II) sulfate (CuSO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with water and 1 M CuSO₄ solution (to remove pyridine).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Representative)
The following table provides representative data for N-sulfonylation reactions.
| Sulfonyl Chloride | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| p-Toluenesulfonyl chloride | 1-(p-Tolylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | 12 | 89 | >98 |
| Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | 10 | 91 | >98 |
| Benzenesulfonyl chloride | 1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | 12 | 85 | >95 |
Note: The data in this table is representative and based on typical yields for similar reactions on related piperazine derivatives. Actual results may vary.
VI. Relevance in Drug Discovery and Signaling Pathways
Piperazine derivatives are prevalent in many approved drugs, often targeting central nervous system (CNS) receptors. While specific derivatives of this compound are still under investigation, structurally related compounds like trifluoromethylphenylpiperazine (TFMPP) are known to interact with serotonin and dopamine receptors. These receptors are key players in various signaling pathways implicated in mood disorders, psychosis, and other neurological conditions.
The diagram below illustrates a simplified signaling pathway for serotonin (5-HT) and dopamine (D2) receptors, which are potential targets for functionalized this compound derivatives. Agonism or antagonism at these G-protein coupled receptors (GPCRs) can modulate downstream signaling cascades, such as the adenylyl cyclase and phospholipase C pathways, ultimately influencing neuronal activity.
Signaling Pathway of Potential Targets
Caption: Potential signaling pathways modulated by this compound derivatives.
Application Notes and Protocols for the Quantification of 1-(2,2,2-Trifluoroethyl)piperazine
These application notes provide detailed methodologies for the quantitative analysis of 1-(2,2,2-Trifluoroethyl)piperazine in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[] Its accurate quantification in different matrices, such as active pharmaceutical ingredients (APIs), biological fluids, and environmental samples, is crucial for quality control, pharmacokinetic studies, and safety assessment. This document outlines three robust analytical methods for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization.
Summary of Quantitative Data
The following table summarizes the expected performance characteristics of the described analytical methods. These values are based on typical performance for similar analytes and should be verified through in-house method validation.
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Average Recovery (%) |
| GC-MS | Pharmaceutical Intermediate | 0.1 µg/mL | 0.3 µg/mL | 0.3 - 50 µg/mL | 95 - 105% |
| Plasma | 0.004 µg/mL[2] | 0.016 µg/mL[2] | 0.016 - 10 µg/mL[2] | 90 - 110% | |
| LC-MS/MS | Plasma / Urine | 0.5 ng/mL | 1.0 ng/mL | 1.0 - 500 ng/mL[3] | 98 - 105% |
| Environmental Water | 0.1 ng/L | 0.5 ng/L | 1 - 500 ng/L[4] | 95 - 108% | |
| HPLC-UV (with Derivatization) | API (Bulk Drug) | 30 ppm[5] | 90 ppm[5] | 90 - 350 ppm[5][6] | 104 - 108%[5] |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound in both pharmaceutical intermediates and biological matrices. The protocol is adapted from established methods for similar piperazine derivatives.[2][7]
Experimental Protocol
1. Sample Preparation (Plasma)
-
To 1 mL of plasma, add an internal standard (e.g., deuterated this compound or a structurally similar compound).
-
Perform protein precipitation by adding 2 mL of cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 2 minutes.
-
Centrifuge and collect the organic layer.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.[2]
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.[2]
-
Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar 5% phenyl/95% methyl silicone column.[2][8]
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Quantifier and qualifier ions for this compound and the internal standard should be determined by direct infusion.
-
3. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibrators.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (R²) should be ≥ 0.99.[2]
-
Quantify the concentration of this compound in the samples using the regression equation.
Workflow Diagram
Caption: Workflow for GC-MS analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices like plasma and urine.[3][9]
Experimental Protocol
1. Sample Preparation (Plasma/Urine)
-
To 200 µL of plasma or urine, add an internal standard (e.g., deuterated analog).
-
Perform protein precipitation by adding 600 µL of acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient:
-
Start with 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 2.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 5% B in 0.1 min and re-equilibrate for 1.4 min.
-
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions (precursor ion > product ion) must be optimized for this compound and the internal standard.
-
3. Data Analysis
-
Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.
-
Use a weighted (1/x²) linear regression for analysis.
-
The concentration of the analyte in the samples is determined from the calibration curve.
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Method 3: HPLC-UV with Pre-column Derivatization
Since piperazine and its simple derivatives often lack a strong UV chromophore, a derivatization step is necessary for sensitive quantification by HPLC-UV.[5][6][10] This method is robust for analyzing higher concentration samples, such as in API quality control.
Experimental Protocol
1. Derivatization Reagent
-
NBD-Cl (4-chloro-7-nitrobenzofuran): Reacts with the secondary amine of the piperazine ring to form a UV-active derivative.[5][6]
2. Sample Preparation and Derivatization
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation (API): Accurately weigh the API sample and dissolve it in a diluent.
-
Derivatization Step:
-
To 1 mL of the sample or standard solution, add 1 mL of a borate buffer (pH 9.0).
-
Add 1 mL of NBD-Cl solution (e.g., 1 mg/mL in acetonitrile).
-
Heat the mixture at 60°C for 30 minutes in a water bath.
-
Cool the solution to room temperature.
-
Inject an aliquot into the HPLC system.
-
3. HPLC-UV Instrumentation and Conditions
-
HPLC System: Waters Alliance e2695 or equivalent.[5]
-
Detector: Photodiode Array (PDA) or UV detector.[5]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 10 µL.[5]
-
Detection Wavelength: 340 nm (or the absorption maximum of the NBD-derivative).[5]
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Ensure the correlation coefficient (R²) is greater than 0.998.[5]
-
Calculate the concentration of the analyte in the samples based on the standard curve.
Logical Relationship Diagram
Caption: Logic of the HPLC-UV derivatization method.
References
- 2. scholars.direct [scholars.direct]
- 3. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Trifluoroethylpiperazine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroethylpiperazine derivatives have emerged as a promising class of compounds in oncological research, demonstrating significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines. The incorporation of the trifluoroethyl moiety into the piperazine scaffold often enhances metabolic stability and cellular permeability, contributing to improved pharmacokinetic and pharmacodynamic properties. These derivatives have been shown to modulate key signaling pathways implicated in cancer cell growth, survival, and proliferation, making them attractive candidates for further investigation and development as novel anti-cancer therapeutics.
These application notes provide an overview of the anti-cancer activities of selected trifluoroethylpiperazine and related fluorinated piperazine derivatives, detailed protocols for their in vitro evaluation, and visualizations of the key signaling pathways they target.
Featured Trifluoroethylpiperazine and Fluorinated Piperazine Derivatives
Several studies have highlighted the potent anti-cancer activities of various piperazine derivatives. While the core focus is on trifluoroethylpiperazine, related structures with trifluoromethylphenyl and other fluorinated substituents have also shown remarkable efficacy.
A novel piperazine derivative, referred to as C505, has demonstrated potent anti-cancer activity by inhibiting multiple signaling pathways, including PI3K-AKT, Src family kinases, and BCR-ABL.[1][2] Another study detailed the anti-cancer properties of vindoline-piperazine conjugates, with derivatives containing 4-trifluoromethylphenyl and 4-(trifluoromethyl)benzyl substituents showing significant antiproliferative activity.[3]
Data Presentation: In Vitro Anti-Cancer Activity
The following tables summarize the quantitative data on the anti-cancer activity of selected piperazine derivatives from various studies.
Table 1: Growth Inhibition (GI₅₀) of a Novel Piperazine Derivative (C505) in Various Cancer Cell Lines.[1]
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HeLa | Cervical Cancer | 0.155 |
| K562 | Leukemia | 0.058 |
| AGS | Gastric Cancer | 0.055 |
Table 2: Growth Inhibition (GI₅₀) of Vindoline-Piperazine Conjugates in Selected Cancer Cell Lines.[3]
| Compound ID | Substituent on Piperazine Ring | Cancer Type & Cell Line | GI₅₀ (µM) |
| 23 | 4-(Trifluoromethyl)benzyl | Breast Cancer (MDA-MB-468) | 1.00 |
| 25 | Bis(4-fluorophenyl)methyl | Non-Small Cell Lung Cancer (HOP-92) | 1.35 |
Table 3: Growth Percent Rate of Vindoline-Piperazine Derivative 17 in Various Cancer Cell Lines.[3]
| Cancer Type | Cell Line | Growth Percent (%) |
| Colon | KM12 | -84.40 |
| CNS | SF-539 | > -80 |
| CNS | SNB-75 | > -80 |
| Melanoma | SK-MEL-5 | -98.17 |
| Melanoma | LOX-IMVI | -95.37 |
| Breast | MDA-MB-231/ATCC | -86.10 |
Mandatory Visualizations
Signaling Pathways
The diagrams below illustrate the key signaling pathways targeted by trifluoroethylpiperazine and related derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of Src family kinase signaling.
Caption: Inhibition of the BCR-ABL signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-cancer activity of trifluoroethylpiperazine derivatives.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trifluoroethylpiperazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoroethylpiperazine derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the compound concentration and determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits cell viability by 50%) value.
-
Protocol 2: Caspase-Dependent Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
Trifluoroethylpiperazine derivative stock solution
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the trifluoroethylpiperazine derivative as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
-
-
Data Analysis:
-
Compare the luminescence of treated cells to that of the control cells to determine the fold-increase in caspase activity.
-
Protocol 3: Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by the trifluoroethylpiperazine derivatives.
Materials:
-
Cancer cell lines
-
6-well plates
-
Trifluoroethylpiperazine derivative stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, p-Src, total Src, cleaved PARP, etc.)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with the compound as desired.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL reagent to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of the target proteins between treated and control samples.
-
Protocol 4: NCI-60 Human Tumor Cell Line Screen
This is a standardized screen performed by the National Cancer Institute (NCI) to evaluate the anti-cancer activity of compounds against a panel of 60 human cancer cell lines.
General Methodology:
-
Initial Single-Dose Screening:
-
Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines.
-
-
Five-Dose Screening:
-
If a compound shows significant growth inhibition in the initial screen, it is then tested at five 10-fold dilutions to determine the dose-response relationship.
-
-
Cell Culture and Treatment:
-
Cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are plated in 96-well plates and incubated for 24 hours before drug addition.
-
-
Endpoint Measurement (Sulforhodamine B - SRB - Assay):
-
After a 48-hour incubation with the compound, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB, a protein-binding dye.
-
The unbound dye is washed away, and the bound dye is solubilized.
-
The absorbance is read at 515 nm.
-
-
Data Analysis:
-
The absorbance data is used to calculate the percentage of growth inhibition.
-
Three parameters are determined:
-
GI₅₀: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC₅₀: The concentration that causes a 50% reduction in the number of cells at the end of the experiment compared to the beginning (lethal effect).
-
-
Conclusion
Trifluoroethylpiperazine derivatives represent a valuable and versatile scaffold for the development of novel anti-cancer agents. Their ability to target multiple oncogenic signaling pathways underscores their therapeutic potential. The protocols and data presented herein provide a framework for researchers to further explore the anti-cancer properties of this promising class of compounds. Continued investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to advance these derivatives towards clinical applications.
References
Application Notes: Development of Topoisomerase II Inhibitors
Introduction
DNA Topoisomerase II (Topo II) is a critical nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation.[1][2] It functions as a homodimer, catalyzing the passage of a double-stranded DNA segment through a transient double-strand break (DSB) in another.[1][3] This vital role in cell proliferation makes Topo II a well-established and effective target for anticancer therapies.[4][5]
Inhibitors of Topoisomerase II are broadly classified into two main categories based on their mechanism of action:
-
Topo II Poisons (or Interfacial Inhibitors): These agents, which include clinically successful drugs like etoposide and doxorubicin, stabilize the covalent Topo II-DNA cleavage complex.[2][6][7] This prevents the re-ligation of the DNA break, leading to an accumulation of DSBs that trigger cell cycle arrest and apoptosis.[6][8][9]
-
Topo II Catalytic Inhibitors: This class of inhibitors interferes with the enzymatic activity of Topo II without stabilizing the cleavage complex.[2][5] They can act by various mechanisms, such as blocking ATP binding (e.g., bisdioxopiperazines) or preventing the enzyme from binding to DNA.[5][7] These are being explored to overcome some of the toxic side effects and drug resistance associated with Topo II poisons.[2][5]
These notes provide an overview of the key assays, signaling pathways, and quantitative data relevant to the research and development of Topoisomerase II inhibitors.
Data Presentation: Inhibitory Activity and Clinical Use
Quantitative data is crucial for evaluating the potency and clinical efficacy of Topo II inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in vitro, while clinical trial data provides insight into dosing, response rates, and toxicity in patients.
Table 1: In Vitro Inhibitory Activity of Etoposide
| Assay Type | Target / Cell Line | IC50 Value | Reference |
| Topo II Decatenation | Human Topo IIα | 47.5 ± 2.2 µM | [6] |
| Topo II Inhibition | - | 78.4 µM | [6] |
| Cytotoxicity | P388 cells | 0.30 µg/mL | [6] |
| Cytotoxicity | SCC-25 cell line | 5 µM | [1] |
Table 2: Representative Clinical Trial Data for Topo II Inhibitors
| Regimen | Inhibitors & Dosages | Patient Population | Overall Response Rate (ORR) | Reference |
| EAP | Etoposide: 120 mg/m² (days 1-3) | Advanced Gastric Carcinoma | 64% (21% Complete Response) | [10] |
| Doxorubicin: 40 mg/m² (day 1) | ||||
| Cisplatin: 40 mg/m² (days 2 & 8) | ||||
| I-CHOPE | Doxorubicin: 10 mg/m²/day (120h infusion) | Resistant Diffuse Aggressive | 48% (17% Complete Response) | [11] |
| Etoposide: 48 mg/m²/day (120h infusion) | Non-Hodgkin's Lymphoma | |||
| Vincristine, Cyclophosphamide, Prednisone | ||||
| ACE | Doxorubicin, Cyclophosphamide, Etoposide | Small-Cell Lung Cancer (Limited) | 65% Complete Response | [12] |
| ACE | Doxorubicin, Cyclophosphamide, Etoposide | Small-Cell Lung Cancer (Extensive) | 43% Complete Response | [12] |
Signaling Pathways and Mechanisms of Action
Visualizing the complex molecular interactions involved in Topo II function and inhibition is essential for understanding drug mechanisms and developing novel therapeutic strategies.
The catalytic cycle involves the binding of one DNA duplex (G-segment), cleavage to form a covalent intermediate, passage of a second duplex (T-segment) through the break, followed by religation and release.[2][13]
Topo II poisons trap the enzyme in its cleavage complex state, preventing DNA re-ligation.[2][7][13] In contrast, catalytic inhibitors can interfere with other steps, such as ATP binding or DNA binding, thereby preventing the enzyme from completing its cycle without generating high levels of DNA damage.[5][7]
The accumulation of DSBs activates a complex signaling cascade known as the DNA Damage Response (DDR). Sensor proteins like ATM and ATR are recruited to the damage sites, initiating a chain of events that leads to cell cycle arrest, attempts at DNA repair, or programmed cell death (apoptosis) if the damage is too severe.[9][14]
Cancer cells can develop resistance through several mechanisms.[15][16] These include the overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell, mutations in the Topo II enzyme that reduce drug affinity, decreased levels of the enzyme, or upregulation of DNA repair pathways that counteract the drug-induced damage.[14][15][16]
Experimental Protocols
Standardized in vitro assays are fundamental for screening and characterizing novel Topo II inhibitors. The kDNA decatenation and DNA relaxation assays are the most common methods used to measure enzymatic activity.
Protocol 1: Topoisomerase II kDNA Decatenation Assay
This assay measures the ability of Topo II to resolve catenated networks of kinetoplast DNA (kDNA) into individual minicircles.[17][18] It is highly specific for Topo II, as Topoisomerase I cannot perform this reaction.[19][20] Inhibitors will prevent the release of these minicircles.
Materials and Reagents:
-
Purified human Topoisomerase IIα or IIβ enzyme[21]
-
Kinetoplast DNA (kDNA) substrate (e.g., from Crithidia fasciculata)[18][20]
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Test inhibitor compound dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., containing SDS, Proteinase K, bromophenol blue, glycerol)
-
1% Agarose Gel in TAE or TBE buffer
-
Ethidium Bromide solution (or other DNA stain)
-
Deionized water
Procedure:
-
On ice, prepare the reaction mixture in a microcentrifuge tube. For a final volume of 20-30 µL, combine:
-
Add the desired concentration of the test inhibitor or an equivalent volume of DMSO for the vehicle control.
-
Initiate the reaction by adding a pre-determined optimal amount of diluted Topo II enzyme (e.g., 1-4 units).[18][21] The optimal amount should be sufficient to fully decatenate the kDNA in the control reaction.
-
Terminate the reaction by adding Stop Solution/Loading Dye and incubating further if Proteinase K digestion is required.[22]
-
Load the samples onto a 1% agarose gel containing ethidium bromide.[20]
-
Perform electrophoresis until the dye front has migrated an adequate distance.
Interpretation of Results:
-
No Enzyme Control: A single band of high molecular weight catenated kDNA that remains in the loading well.
-
Enzyme Control (DMSO): The kDNA network will be resolved into faster-migrating bands of individual minicircles (nicked-open circular and closed-circular).[20]
-
Inhibitor Present: A dose-dependent inhibition of decatenation will be observed, with the high molecular weight kDNA band in the well becoming more prominent as inhibitor concentration increases.
Protocol 2: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of Topo II to relax supercoiled plasmid DNA (e.g., pBR322).[6] While Topoisomerase I can also perform this reaction, this assay is useful for characterizing inhibitors that may not be effective in the decatenation assay. Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.
Materials and Reagents:
-
Purified human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322 at 0.5 µg/µL)
-
Reagents as listed in the kDNA decatenation assay (Buffer, ATP, Stop solution, etc.)
Procedure:
-
The setup is nearly identical to the kDNA assay. Prepare the reaction mix with buffer and ATP.
-
Substitute kDNA with supercoiled plasmid DNA (e.g., 1 µL of 0.5 µg/µL pBR322).[6]
-
Add the test compound and initiate the reaction with the Topo II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and run the samples on a 1% agarose gel.
-
Visualize the DNA bands under UV light.[6]
Interpretation of Results:
-
No Enzyme Control: A fast-migrating band corresponding to supercoiled DNA.
-
Enzyme Control (DMSO): The supercoiled DNA will be converted to a slower-migrating band of relaxed DNA. A ladder of topoisomers may be visible.
-
Inhibitor Present: Inhibition will be seen as a dose-dependent preservation of the fast-migrating supercoiled DNA band.
Protocol 3: In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is a cell-based method used to quantify the amount of Topo II covalently bound to genomic DNA, which is a direct measure of a Topo II poison's activity.[17][18] The assay relies on separating free protein from protein-DNA covalent complexes using cesium chloride (CsCl) gradient ultracentrifugation.[17]
Principle: Cells are treated with a Topo II inhibitor, leading to the formation of stabilized cleavage complexes. The cells are then lysed with a detergent that traps the covalent complexes. In a CsCl gradient, the dense DNA and any covalently attached proteins will pellet, while free proteins will remain in the supernatant. The amount of Topo II in the DNA-containing fractions is then quantified, typically by immunoblotting.[17][18]
Briefed Procedure:
-
Culture cells to the desired density and treat with various concentrations of the test compound for a specified time.
-
Lyse the cells directly in the culture dish with a lysis solution containing a strong denaturant (e.g., Sarkosyl).
-
Homogenize the lysate to shear the genomic DNA.
-
Layer the lysate onto a pre-formed CsCl step gradient.
-
Perform ultracentrifugation at high speed for 24-48 hours to separate components by buoyant density.
-
Carefully collect fractions from the gradient. The DNA-protein complexes will be located in the denser fractions.
-
Precipitate the protein from each fraction and analyze the amount of Topo IIα or Topo IIβ using SDS-PAGE and Western blotting with specific antibodies.[18]
Interpretation of Results: An effective Topo II poison will show a dose-dependent increase in the amount of Topoisomerase II protein detected in the DNA-containing fractions of the CsCl gradient compared to the untreated or vehicle-treated control cells.
References
- 1. Effects of Topoisomerase II alpha Inhibition on Oral Cancer Cell Metabolism and Cancer Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Topoisomerase I and II Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a Rapid Throughput In Vivo Screen To Investigate Inhibitors of Eukaryotic Topoisomerase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
- 9. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I trial of etoposide, doxorubicin and cisplatin (EAP) in combination with GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of infusional chemotherapy with doxorubicin, vincristine and etoposide plus cyclophosphamide and prednisone (I-CHOPE) in resistant diffuse aggressive non-Hodgkin's lymphoma: CALGB 9255. Cancer and Leukemia Group B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin, cyclophosphamide, etoposide and platinum, doxorubicin, cyclophosphamide and etoposide for small-cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review [mdpi.com]
- 15. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanisms regulating resistance to inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TOPOGEN INC Topoisomerase II Assay Kit + Top2a, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 20. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 21. inspiralis.com [inspiralis.com]
- 22. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Application Notes: Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent)
Role as a Fluorinated Synthon in Organic Synthesis
Introduction
The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is a critical strategy in modern medicinal chemistry and materials science.[1] The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Among the various reagents for introducing this moiety, trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃), widely known as the Ruppert-Prakash reagent, stands out as a versatile and efficient synthon for the nucleophilic transfer of the CF₃ group.[2][4] This stable, liquid reagent offers significant advantages in handling compared to gaseous trifluoromethyl sources.[1] Its primary role is to serve as a precursor to the trifluoromethyl anion (CF₃⁻) or a related reactive species upon activation by a nucleophilic catalyst.[4][5]
Mechanism of Action
The Ruppert-Prakash reagent requires activation by a catalytic amount of a nucleophile to initiate the trifluoromethylation of electrophiles like aldehydes, ketones, and imines.[2][4] The most common activators are fluoride sources, such as tetrabutylammonium fluoride (TBAF), but other nucleophiles like alkoxides and carbonates are also effective.[2][6] The reaction proceeds via an anionic chain reaction mechanism involving three key stages:
-
Initiation: A nucleophilic catalyst (e.g., F⁻) attacks the silicon atom of TMSCF₃, forming an unstable pentacoordinate siliconate intermediate. This intermediate fragments to generate the reactive trifluoromethide anion (CF₃⁻).[2]
-
Propagation: The generated CF₃⁻ anion attacks the electrophilic carbon of a substrate (e.g., a carbonyl group), forming a trifluoromethylated alkoxide. This new alkoxide then reacts with another molecule of TMSCF₃, regenerating the CF₃⁻ anion and forming a silylated product, thus continuing the chain reaction.[4]
-
Termination: The chain reaction is terminated by quenching the anionic intermediates, typically during aqueous workup.[2]
Figure 1: Anionic chain reaction mechanism of the Ruppert-Prakash reagent.
Application in Drug Synthesis: The Case of Efavirenz
A prominent application of the Ruppert-Prakash reagent is in the synthesis of Efavirenz, a non-nucleoside reverse-transcriptase inhibitor used in the treatment of HIV.[7][8] The key step in a novel synthetic route is the asymmetric addition of TMSCF₃ to a ketone precursor.[7] This reaction highlights the reagent's utility in constructing complex chiral centers bearing a trifluoromethyl group, which is a common motif in modern pharmaceuticals.[7][9][10]
Quantitative Data Summary
The efficiency of trifluoromethylation using the Ruppert-Prakash reagent is highly dependent on the substrate, catalyst, and reaction conditions. Below are tables summarizing representative data for the trifluoromethylation of various carbonyl compounds and for the specific synthesis of an Efavirenz precursor.
Table 1: Trifluoromethylation of Representative Carbonyl Compounds
| Entry | Substrate (Electrophile) | Catalyst (equiv.) | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | TBAF (0.05) | THF, 0 °C to RT, 1h | 95 | [2][11] |
| 2 | Acetophenone | TBAF (0.1) | THF, RT, 2h | 92 | [2] |
| 3 | 4-Nitrobenzaldehyde | TMAF (0.1) | THF, RT, 5 min | 98 | [12] |
| 4 | trans-Chalcone | CsF (0.1) | DME, RT, 10 min | 96 (Alcohol) | [13] |
| 5 | Ethyl Benzoate | CsF (1.2) | DME, RT, 12h | 85 (Ketone) | [2] |
Yields correspond to the silylated product unless otherwise noted.
Table 2: Asymmetric Trifluoromethylation for Efavirenz Synthesis
| Entry | Ketone Precursor | Chiral Catalyst (mol%) | Conditions | Yield (%) | ee (%) | Reference |
| 1 | Alkynyl Ketone D | Cinchonidine-derived E (10) | Toluene, -78 °C, 24h | 88 | 50 | [7][10] |
| 2 | Alkynyl Ketone 1p | Cinchona Alkaloid B (10) | Flow System, DMF | 41 | 36 | [8] |
| 3 | Alkynyl Ketone 8 | Quinine-based 11 | Toluene, -78 °C | 88 | 93 | [10] |
ee = enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde
This protocol describes a general method for the trifluoromethylation of an aldehyde, such as benzaldehyde, using TMSCF₃ and a fluoride catalyst.[2][11]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF₃, 1.2-1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.05-0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Brine, Anhydrous Na₂SO₄
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard glassware for inert atmosphere reactions (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 equiv) dropwise to the stirred solution.[2]
-
Slowly add the TBAF solution (0.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[11]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, a TMS-protected trifluoromethylated alcohol, can be purified by flash column chromatography.[6]
Protocol 2: Asymmetric Trifluoromethylation in the Synthesis of an Efavirenz Precursor
This protocol is adapted from a reported synthesis of an Efavirenz intermediate, involving the enantioselective trifluoromethylation of an alkynyl ketone.[5][7]
Materials:
-
1-(2-amino-5-chlorophenyl)-4-cyclopropyl-3-butyn-1-one (1.0 equiv)
-
Chiral Catalyst (e.g., Cinchonidine-derived, 0.1 equiv)
-
Potassium tert-butoxide (KOtBu, 1.2 equiv)
-
Trifluoromethyltrimethylsilane (TMSCF₃, 2.0 equiv)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate, Brine, Anhydrous Na₂SO₄
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the chiral catalyst (0.1 equiv) and anhydrous toluene to a flask.
-
Add KOtBu (1.2 equiv) at room temperature and stir for 30 minutes.
-
Add the ketone substrate (1.0 equiv).
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add the Ruppert-Prakash reagent (2.0 equiv) dropwise.
-
Stir the reaction at -78 °C for 24 hours.[5]
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.[5]
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chiral trifluoromethylated carbinol.[5]
Visualized Workflows
General Experimental Workflow
The following diagram outlines the typical laboratory procedure for the synthesis, workup, and purification of trifluoromethylated alcohols using the Ruppert-Prakash reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [merckmillipore.com]
- 13. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2,2,2-Trifluoroethyl)piperazine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocol for the large-scale synthesis of 1-(2,2,2-Trifluoroethyl)piperazine, a key intermediate for compounds entering preclinical evaluation. The synthesis is designed to be scalable, cost-effective, and yield high-purity material suitable for toxicological and pharmacological studies. This document outlines a robust synthetic strategy, a step-by-step experimental protocol, and methods for purification and characterization. All quantitative data are summarized for clarity, and key experimental workflows are visualized to aid in comprehension and implementation.
Introduction
Piperazine and its derivatives are integral scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] The introduction of a trifluoroethyl group can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and receptor binding affinity. This compound serves as a crucial building block in the synthesis of novel therapeutic agents.[] Preclinical studies, which encompass safety, toxicity, and pharmacokinetic assessments, necessitate the availability of well-characterized, high-purity active pharmaceutical ingredients (APIs) and their intermediates.[3] This document details a reliable method for the multigram to kilogram scale synthesis of this compound to support such preclinical development programs.
Synthetic Strategy
The selected synthetic approach for the large-scale production of this compound is the mono-N-alkylation of piperazine. To circumvent the common issue of di-alkylation, this protocol utilizes a strategic excess of piperazine, which also serves as a basic scavenger for the acid generated during the reaction. An alternative approach involves the use of piperazine monohydrochloride to effectively protect one of the nitrogen atoms, thereby favoring mono-substitution.[4][5] The alkylating agent of choice is 2,2,2-trifluoroethyl p-toluenesulfonate (tosylate), a stable and reactive electrophile.
The overall reaction is depicted below:
Reaction Scheme: Synthesis of this compound
Caption: Synthetic route for the N-alkylation of piperazine.
Experimental Protocols
Materials and Equipment
-
Reactants: Piperazine (anhydrous), 2,2,2-Trifluoroethyl p-toluenesulfonate
-
Solvents: Acetonitrile (ACN), Toluene, Deionized Water
-
Reagents for Workup and Purification: Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO₄)
-
Equipment: Large-scale glass reactor with overhead stirrer, heating/cooling mantle, condenser, and temperature probe; Separatory funnel; Rotary evaporator; Vacuum distillation apparatus.
Large-Scale Synthesis Procedure
-
Reactor Setup: Charge a clean, dry 50 L glass reactor with anhydrous piperazine (5.0 kg, 58.0 mol, 5.0 eq).
-
Solvent Addition: Add acetonitrile (20 L) to the reactor and stir the mixture until the piperazine is fully dissolved.
-
Reactant Addition: In a separate vessel, dissolve 2,2,2-trifluoroethyl p-toluenesulfonate (2.95 kg, 11.6 mol, 1.0 eq) in acetonitrile (5 L).
-
Reaction: Slowly add the solution of 2,2,2-trifluoroethyl p-toluenesulfonate to the piperazine solution in the reactor over 2-3 hours, maintaining the internal temperature between 20-25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting tosylate.
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Aqueous Workup: To the resulting residue, add deionized water (15 L) and toluene (15 L). Stir vigorously for 15 minutes.
-
Phase Separation: Transfer the mixture to a large separatory funnel and allow the layers to separate. The product will be in the organic (toluene) layer. The excess piperazine and piperazine salts will be in the aqueous layer.
-
Extraction: Separate the layers. Extract the aqueous layer with toluene (2 x 5 L) to recover any residual product.
-
Washing: Combine the organic layers and wash with a 1 M sodium hydroxide solution (2 x 5 L) to remove any remaining piperazine salts, followed by a brine wash (5 L).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
Purification by Vacuum Fractional Distillation
-
Setup: Assemble a vacuum fractional distillation apparatus with a Vigreux column.
-
Distillation: Transfer the crude product to the distillation flask and heat under reduced pressure.
-
Fraction Collection: Collect the fractions that distill at the appropriate boiling point for this compound (Boiling Point: 146.5 °C at 760 mmHg).[] The pressure should be adjusted to lower the boiling point for a more controlled distillation.
-
Purity Analysis: Analyze the purity of the collected fractions by GC-MS and NMR. Combine the fractions with a purity of >98%.
Alternative Purification by Salt Formation and Crystallization
For higher purity material, the product can be converted to its hydrochloride salt and recrystallized.
-
Salt Formation: Dissolve the purified oil in a suitable solvent such as isopropanol. Slowly add a solution of hydrochloric acid in isopropanol until the solution is acidic.
-
Crystallization: The hydrochloride salt will precipitate. Cool the mixture to maximize the yield.
-
Filtration and Drying: Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound hydrochloride as a crystalline solid.[6]
-
Free Base Conversion: The free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with a suitable organic solvent.
Data Presentation
| Parameter | Target Value |
| Reactant Molar Ratio | |
| Piperazine : Tosylate | 5 : 1 |
| Reaction Conditions | |
| Temperature | 20-25 °C |
| Reaction Time | 18-24 hours |
| Yield and Purity | |
| Crude Yield | 80-90% |
| Purity after Distillation | >98% |
| Purity after Salt Formation | >99.5% |
| Analytical Data | |
| Molecular Formula | C₆H₁₁F₃N₂ |
| Molecular Weight | 168.16 g/mol |
| Boiling Point | 146.5 °C at 760 mmHg |
Mandatory Visualizations
Experimental Workflow
Caption: Large-scale synthesis and purification workflow.
Logical Relationship for Preclinical Studies
Caption: Role of synthesis in enabling preclinical studies.
Conclusion
The protocol described herein provides a clear and reproducible method for the large-scale synthesis of high-purity this compound. This intermediate is essential for the advancement of novel drug candidates into preclinical testing. By following these guidelines, researchers and drug development professionals can ensure a consistent and reliable supply of this critical building block, thereby facilitating the progression of new therapeutics from the laboratory to clinical evaluation.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ppd.com [ppd.com]
- 4. mdpi.com [mdpi.com]
- 5. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroethyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis and improve the yield of 1-(2,2,2-Trifluoroethyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
The primary challenge is controlling the selectivity of the N-alkylation reaction. Piperazine has two reactive nitrogen atoms, which can lead to the formation of the undesired 1,4-di(2,2,2-trifluoroethyl)piperazine byproduct, thereby reducing the yield of the desired mono-substituted product.[1]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?
Several strategies can be employed to favor mono-alkylation:
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate). The Boc group blocks one nitrogen atom, directing the trifluoroethylation to the unprotected nitrogen. The Boc group can be subsequently removed under mild acidic conditions.[1][2]
-
Control Stoichiometry: Using a significant excess of piperazine relative to the trifluoroethylating agent can statistically favor mono-alkylation.[1]
-
Slow Addition: Adding the trifluoroethylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the probability of a second alkylation event on the already mono-substituted piperazine.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1]
Q3: What are the recommended bases and solvents for the direct N-alkylation of piperazine with a trifluoroethylating agent?
The choice of base and solvent is critical for reaction success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. It is recommended to use at least 1.5-2.0 equivalents of the base to neutralize the acid formed during the reaction.[1]
-
Solvents: Polar aprotic solvents are typically used. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are common choices. DMF can be particularly useful if the solubility of the reagents is a concern.[1]
Q4: My reaction is stalling and not going to completion. What are the possible causes and solutions?
Reaction stalling can be due to several factors:
-
Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction rate will be slow. Consider switching to a more polar solvent like DMF.
-
Insufficient Base: Ensure that enough base is present to neutralize the acid byproduct generated during the reaction. An acidic environment can protonate the piperazine, reducing its nucleophilicity.
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider gradually increasing the reaction temperature while monitoring for any decomposition.
Q5: How can I purify the final product, this compound?
Purification can typically be achieved through the following methods:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying N-substituted piperazines. A good starting eluent system would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane/methanol). Adding a small amount of a basic modifier, such as triethylamine, to the eluent can help to prevent streaking of the basic product on the acidic silica gel.[3]
-
Salt Formation and Recrystallization: If the final product is an oil, it can be converted to its hydrochloride salt to facilitate handling and purification. This is done by dissolving the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of HCl in the same or a compatible solvent. The resulting solid salt can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether or methanol/water).[3]
Troubleshooting Guides
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Formation of Di-substituted Byproduct | Use N-Boc-piperazine as the starting material. Use a 3-5 fold excess of piperazine if not using a protecting group. Add the trifluoroethylating agent slowly to the reaction mixture. |
| Incomplete Reaction | Ensure all reagents are fully dissolved; consider switching to a more polar solvent like DMF. Increase the amount of base to at least 2 equivalents. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. |
| Decomposition of Reactants or Product | If using a highly reactive trifluoroethylating agent (e.g., triflate), consider a less reactive one (e.g., bromide or iodide). Run the reaction at a lower temperature for a longer period. |
| Loss of Product during Workup | If the product is volatile, use caution during solvent removal (e.g., lower temperature on the rotary evaporator). Ensure complete extraction from the aqueous phase by performing multiple extractions with an organic solvent. |
Problem: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Removal Strategy |
| Unreacted Piperazine/N-Boc-piperazine | TLC, LC-MS, 1H NMR | Aqueous wash to remove piperazine. Column chromatography. |
| 1,4-Di(2,2,2-trifluoroethyl)piperazine | LC-MS, 1H NMR | Column chromatography (the di-substituted product is typically less polar). |
| Residual Base (e.g., K₂CO₃) | Insoluble solid | Filtration. Aqueous wash during workup. |
| Residual Solvent | 1H NMR | Drying under high vacuum. |
Data Presentation
Table 1: Comparison of Strategies to Achieve Mono-Trifluoroethylation
| Strategy | Starting Material | Key Advantage | Potential Drawback |
| Protecting Group | N-Boc-piperazine | High selectivity for mono-alkylation. | Requires an additional deprotection step. |
| Excess Piperazine | Piperazine | One-pot reaction. | Requires efficient separation of excess piperazine. |
| Slow Addition | Piperazine | Can improve mono-selectivity. | May require longer reaction times. |
| Piperazine Salt | Piperazine | Simple in-situ "protection". | May result in slower reaction rates. |
Table 2: General Reaction Conditions for N-Alkylation of Piperazines
| Parameter | Condition | Notes |
| Piperazine Substrate | N-Boc-piperazine | Recommended for optimal selectivity. |
| Trifluoroethylating Agent | 2,2,2-Trifluoroethyl triflate, iodide, or bromide | Triflate is highly reactive; iodide and bromide are less reactive alternatives. |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Use 1.5 - 2.0 equivalents. |
| Solvent | Anhydrous Acetonitrile or DMF | DMF is preferred for less soluble reagents. |
| Temperature | Room Temperature to 80 °C | Start at room temperature and heat if the reaction is slow. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS until consumption of the starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound using N-Boc-piperazine
This protocol describes the synthesis via N-alkylation of N-Boc-piperazine followed by deprotection.
Step 1: Synthesis of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
-
To a stirred solution of N-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of N-Boc-piperazine) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq.).
-
Slowly add the 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate, 1.1 eq.) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate.
Step 2: Deprotection to yield this compound
-
Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH solution) to a pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroethyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,2,2-trifluoroethyl)piperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes to this compound are:
-
Direct N-alkylation: This is a widely used method that involves the reaction of piperazine with a trifluoroethylating agent, such as a 2,2,2-trifluoroethyl halide or sulfonate, in the presence of a base.[1]
-
Reductive Amination: This one-pot process involves the reaction of piperazine with trifluoroacetaldehyde, followed by in-situ reduction of the resulting iminium ion intermediate with a suitable reducing agent like sodium triacetoxyborohydride.[2][3]
Q2: What is the most common side reaction in the synthesis of this compound?
A2: The most prevalent side reaction is the formation of the 1,4-disubstituted byproduct, 1,4-bis(2,2,2-trifluoroethyl)piperazine . This occurs because piperazine has two reactive secondary amine groups, both of which can be alkylated.[4]
Q3: How can I minimize the formation of the di-substituted byproduct?
A3: Several strategies can be employed to favor mono-alkylation:
-
Use of Excess Piperazine: Employing a significant excess of piperazine relative to the trifluoroethylating agent increases the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.
-
Slow Addition of the Alkylating Agent: Adding the trifluoroethylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation on the already mono-substituted product.[1]
-
Use of a Mono-protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[4]
-
In-situ Formation of Piperazine Monohydrochloride: Reacting piperazine with one equivalent of an acid, such as hydrochloric acid, forms the monoprotonated salt. This deactivates one of the nitrogen atoms, thereby favoring mono-alkylation.[5]
Q4: Are there any other potential side reactions to be aware of?
A4: Besides di-alkylation, other potential side reactions include:
-
Quaternary Ammonium Salt Formation: Over-alkylation of the nitrogen atom is possible, though less common with secondary amines like piperazine compared to primary amines.
-
Elimination Reactions: Depending on the trifluoroethylating agent and reaction conditions, elimination to form trifluoroethene could be a minor pathway.
-
Reactions with Solvents: If reactive solvents are used, they may compete with piperazine for the alkylating agent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-substituted product. | - Excessive formation of the di-substituted byproduct. - Incomplete reaction. - Product loss during workup and purification. | - Implement strategies to minimize di-alkylation (see FAQ Q3). - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize extraction and purification procedures. Consider converting the product to its salt for easier handling if it is an oil. |
| Significant amount of 1,4-bis(2,2,2-trifluoroethyl)piperazine is formed. | - Stoichiometry of reactants is not optimal. - The trifluoroethylating agent was added too quickly. - The reaction temperature is too high. | - Increase the excess of piperazine. - Add the trifluoroethylating agent slowly and at a controlled rate. - Lower the reaction temperature. |
| The reaction is not proceeding to completion. | - The trifluoroethylating agent is not reactive enough. - The base is not strong enough. - Poor solubility of reactants. | - Consider using a more reactive trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate.[6][7] - Use a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate.[1] - Choose a solvent that ensures good solubility of all reactants (e.g., DMF, NMP). |
| Difficulty in purifying the product from the di-substituted byproduct. | - Similar polarities of the mono- and di-substituted products. | - Utilize column chromatography with a carefully optimized eluent system. The di-substituted product is generally less polar. - Consider converting the crude mixture to their salts (e.g., hydrochlorides) and attempting fractional crystallization. |
Experimental Protocols
Two common methods for the synthesis of this compound are detailed below.
Method 1: Direct N-alkylation using 2,2,2-Trifluoroethyl Triflate
This method utilizes a highly reactive trifluoroethylating agent to achieve the desired substitution.
Materials:
-
Piperazine
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a significant excess of piperazine (e.g., 5-10 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous acetonitrile to the flask to form a stirrable suspension.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 2,2,2-trifluoroethyl triflate (1 equivalent) in anhydrous acetonitrile to the stirred suspension over a period of 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and excess piperazine.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-substituted product from any di-substituted byproduct.
Method 2: Reductive Amination with Trifluoroacetaldehyde
This one-pot procedure is an alternative that avoids the use of highly reactive alkylating agents.
Materials:
-
Piperazine
-
Trifluoroacetaldehyde (or a stable hydrate/hemiacetal thereof)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperazine (2-5 equivalents) and the chosen solvent (DCE or DCM).
-
Add trifluoroacetaldehyde (1 equivalent) to the stirred solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 5. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Optimization of N-Alkylation of Piperazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of piperazine.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of piperazine, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield
Question: My N-alkylation reaction is resulting in a low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer: Low to no yield in N-alkylation of piperazine can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield
| Potential Cause | Recommended Action |
| Inactive Catalyst | If using a catalyst, ensure it is of high quality and an inert atmosphere (Argon or Nitrogen) is maintained to prevent oxidation.[1] |
| Insufficient Base | Use a strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents are used.[1] |
| Poor Reagent Solubility | Switch to a more polar aprotic solvent such as dimethylformamide (DMF) to ensure all reagents are fully dissolved.[1] |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature.[1] |
| Poor Quality Reagents | Use high-purity, anhydrous reagents and solvents to avoid side reactions and catalyst inhibition.[1] |
Issue 2: Formation of Di-Alkylated Byproduct
Question: I am observing a significant amount of the di-alkylated piperazine in my reaction mixture. How can I selectively achieve mono-alkylation?
Answer: The presence of two reactive nitrogen atoms in the piperazine ring makes di-alkylation a common challenge. Several strategies can be employed to favor mono-alkylation.[1]
Strategies for Selective Mono-Alkylation
| Strategy | Description |
| Use of Protecting Group | This is the most reliable method. Use a mono-protected piperazine, such as N-Boc-piperazine, to block one nitrogen atom, directing alkylation to the other. The protecting group can be removed post-reaction.[1] |
| Control Stoichiometry | Using a 5-10 fold excess of piperazine relative to the alkylating agent can statistically favor mono-alkylation.[1][2] |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[1] |
| Use of Piperazine Salts | Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1] |
Issue 3: Reaction Stalls or Incomplete Conversion
Question: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. What could be the reason and how can I drive the reaction to completion?
Answer: A stalled reaction can be due to several factors, including poor solubility, reversible reaction equilibrium, or catalyst poisoning.
Troubleshooting Stalled Reactions
| Potential Cause | Recommended Action |
| Poor Solubility of Reagents | Change to a more suitable solvent like DMF to ensure all components remain in solution throughout the reaction.[1] |
| Reversible Reaction Equilibrium | Ensure the acid byproduct generated during the reaction is effectively neutralized by using a sufficient amount of base.[1] |
| Catalyst Poisoning | If a catalyst is used, ensure the use of pure, anhydrous reagents and solvents to avoid its deactivation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of piperazine?
A1: The two most common methods for N-alkylation of piperazine are:
-
Direct Alkylation: This involves the reaction of piperazine with an alkyl halide in the presence of a base. It is a straightforward and widely used technique.[1]
-
Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB). This method is advantageous for preventing the formation of quaternary ammonium salts.[1]
Q2: What are the recommended bases and solvents for direct N-alkylation?
A2: The choice of base and solvent is critical for a successful reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. It is recommended to use at least 1.5-2.0 equivalents of the base.[1]
-
Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]
Q3: My N-alkylated product is highly water-soluble, making extraction difficult. How can I improve the extraction efficiency?
A3: High water solubility is often due to the formation of a salt. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]
Q4: How can I minimize side reactions and product decomposition?
A4: If you suspect that your alkylating agent or product is unstable under the reaction conditions, consider lowering the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further degradation.[1]
Q5: My results are not reproducible. What could be the cause?
A5: Poor reproducibility can often be traced back to sensitivity to trace impurities or an inconsistent inert atmosphere. Always use high-purity reagents and anhydrous solvents. Ensure that the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.[1]
Experimental Protocols
Protocol 1: General Procedure for Direct Mono-N-Alkylation of a Substituted Piperazine
This protocol describes a general method for the mono-N-alkylation of a substituted piperazine using an alkyl bromide.
Materials:
-
Substituted piperazine (e.g., 1-(4-bromophenyl)piperazine)
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
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Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add the substituted piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.[1]
Protocol 2: N-Alkylation using a Protected Piperazine (N-Acetylpiperazine)
This method utilizes a protected piperazine to ensure mono-alkylation.
Materials:
-
N-Acetylpiperazine
-
1-Bromobutane (1.25 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a mechanically stirred suspension of K₂CO₃ and N-Acetylpiperazine in dry THF, add 1-bromobutane.
-
Reflux the reaction mixture overnight.
-
Cool the reaction to room temperature and remove the salts by filtration.
-
Concentrate the filtrate in vacuo to obtain N-butyl-N'-acetylpiperazine.
-
The acetyl group can then be hydrolyzed to yield the mono-N-butylpiperazine.[1]
Visualizations
Caption: A flowchart for troubleshooting common issues in the N-alkylation of piperazine.
Caption: Logical relationship for controlling mono- versus di-alkylation of piperazine.
References
Stability of 1-(2,2,2-Trifluoroethyl)piperazine under different pH conditions
Welcome to the technical support center for 1-(2,2,2-Trifluoroethyl)piperazine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the stability of this compound under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of forced degradation studies for pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for this compound?
A forced degradation study, also known as stress testing, is a critical component in the development of pharmaceutical compounds.[1][2][3] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability and identify potential degradation products and pathways.[2] This information is crucial for developing stable formulations, selecting appropriate storage conditions, and establishing shelf-life.[2][3] For this compound, such a study would elucidate its chemical behavior under various pH conditions, which is vital for formulation development and predicting its stability in different physiological environments.
Q2: What are the typical stress conditions for a forced degradation study of a compound like this compound?
Recommended stress factors for forced degradation studies generally include exposure to a range of pH values (acidic, neutral, and basic), elevated temperatures, light (photolysis), and oxidizing agents.[1][2] The goal is to induce a level of degradation, typically in the range of 10-20%, to adequately challenge the analytical methods used for stability indication.[1]
Q3: What analytical techniques are suitable for monitoring the stability of this compound and its potential degradants?
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for stability testing due to its high sensitivity, accuracy, and versatility in separating, identifying, and quantifying the parent compound and its degradation products.[4] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown degradants, and Gas Chromatography (GC) may also be applicable.[5][6]
Q4: Are there any known degradation pathways for the piperazine ring that might be relevant for this compound?
Studies on piperazine itself have shown that its degradation can proceed through ring-opening reactions.[7][8] Thermal degradation of piperazine can lead to products such as N-formylpiperazine and N-(2-aminoethyl) piperazine.[8] While the trifluoroethyl group will influence the reactivity, these pathways provide a starting point for investigating the potential degradation of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The stress conditions (e.g., temperature, pH, duration) may not be harsh enough for this specific molecule. | Increase the severity of the stress conditions. For example, use higher or lower pH values, increase the temperature, or extend the duration of the study. It is a stepwise process to find the optimal conditions for controlled degradation. |
| Complete degradation of the compound is observed. | The stress conditions are too aggressive, leading to the rapid and complete breakdown of the molecule. | Reduce the severity of the stress conditions. This could involve using a narrower pH range, lowering the temperature, or shortening the exposure time. The aim is to achieve partial, controlled degradation. |
| Poor separation of the parent peak from degradation products in HPLC. | The chromatographic method is not optimized to resolve the parent compound from its degradants. | Method development is required. This may involve adjusting the mobile phase composition, changing the column chemistry, modifying the gradient profile, or altering the detector wavelength. |
| Difficulty in identifying unknown degradation products. | The concentration of the degradant may be too low for characterization, or the analytical technique may lack the necessary resolution. | Concentrate the sample containing the degradant. Employ high-resolution mass spectrometry (LC-MS/MS or LC-QTOF-MS) for accurate mass determination and fragmentation analysis to elucidate the structure. |
Experimental Protocols
The following is a generalized protocol for conducting a forced degradation study of this compound under different pH conditions.
Objective: To assess the stability of this compound in acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate buffer (pH 7.0)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable HPLC system with a UV or PDA detector and a C18 column
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with purified water or a neutral buffer (pH 7.0).
-
-
Incubation: Incubate the stressed samples at a controlled temperature (e.g., 60 °C). It is advisable to have parallel experiments at room temperature.
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Neutralization: Neutralize the acidic and basic samples before analysis to prevent damage to the HPLC column.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Identify and quantify any significant degradation products.
Data Presentation:
The results of the stability study should be summarized in a clear and concise table to allow for easy comparison of the degradation under different pH conditions.
Table 1: Stability of this compound under Various pH Conditions at 60 °C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (pH 7.0) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Note: The table should be populated with the experimental data obtained.
Visualizations
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for assessing the pH stability of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Troubleshooting common issues in trifluoroethylation reactions
Welcome to the technical support center for trifluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the incorporation of the trifluoroethyl group into organic molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for trifluoroethylation?
A1: Trifluoroethylation can be achieved through several methods, primarily categorized by the atom being functionalized:
-
N-Trifluoroethylation: Commonly performed on amines and anilines using reagents like 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst.[1] Another practical, catalyst-free method involves the reductive trifluoroethylation of amines using trifluoroacetic acid.[2][3][4]
-
O-Trifluoroethylation: This involves the trifluoroethylation of alcohols and phenols. Reagents such as hypervalent iodine compounds (e.g., Togni reagent) in the presence of a zinc catalyst are effective for alcohols.[5][6] For phenols, methods involving electrophilic trifluoroethylating agents have been developed.[7]
-
C-Trifluoroethylation: This is often achieved by reacting carbon nucleophiles, such as enolates, with an electrophilic trifluoroethyl source. The in-situ generation of cyclic fluorinated enolates followed by reaction with an electrophile is one such strategy.[8]
-
S-Trifluoroethylation: Thiols can be trifluoroethylated using various electrophilic trifluoromethylating reagents.[9]
Q2: How do I choose the right trifluoroethylating reagent?
A2: The choice of reagent depends on several factors including the substrate, desired reactivity, and reaction conditions.
-
For Amines: A catalyst-free approach using trifluoroacetic acid and a silane reductant is a practical option with good functional group tolerance.[3][4] For an alternative catalytic system, iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride is a viable method.[1]
-
For Alcohols: Togni's reagent II in combination with a zinc catalyst like Zn(NTf2)2 is effective for the direct trifluoroethylation of a variety of aliphatic alcohols.[6]
-
For Phenols: Electrophilic sources are typically used. Challenges can arise due to competing side reactions.[7][10]
-
For Carbon Nucleophiles: The stability and reactivity of the nucleophile will dictate the choice of the electrophilic trifluoroethyl source. Hypervalent iodine reagents are often employed.
Q3: What are common solvents for trifluoroethylation reactions and how do they affect the outcome?
A3: Common solvents include acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). The choice of solvent can significantly impact reaction yield and selectivity. For instance, in the palladium-catalyzed trifluoroethylation of some aromatic systems, acetonitrile was found to give the best yield compared to other solvents.[11] In nucleophilic substitution reactions, solvent polarity can influence the reaction pathway (SN1 vs. SN2), thereby affecting stereoselectivity.[12] It is crucial to use anhydrous solvents, especially when employing moisture-sensitive reagents.
Q4: How can I monitor the progress of my trifluoroethylation reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of the product. For fluorine-containing compounds, 19F NMR spectroscopy is a powerful tool for both monitoring the reaction and characterizing the final product, as the 19F chemical shift is highly sensitive to the local electronic environment.[13][14][15][16]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Yield
Q: My trifluoroethylation reaction is giving a low yield or no product at all. What are the common causes and how can I fix it?
A: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Inactivity:
-
Trifluoroethylating Agent: Some reagents, particularly hypervalent iodine compounds, can degrade over time. It is advisable to use a fresh batch or store them under appropriate conditions (cool, dry, and dark).
-
Catalyst/Initiator: If using a catalyst, ensure it has not been deactivated. For instance, some catalysts are sensitive to air or moisture.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Consider gradually increasing the temperature, but be mindful that higher temperatures can sometimes lead to side reactions.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction over a longer period using TLC or NMR.
-
Inert Atmosphere: Many trifluoroethylation reactions, especially those involving organometallic catalysts or strong bases, require an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of reagents or intermediates by oxygen or moisture.[17]
-
-
Substrate Issues:
-
Steric Hindrance: Highly sterically hindered substrates may react slower or require more forcing conditions.
-
Poor Nucleophilicity: If the substrate is a weak nucleophile, a more reactive trifluoroethylating agent or a suitable catalyst may be needed.
-
Problem 2: Formation of Side Products
Q: I am observing significant formation of byproducts in my reaction. What are the likely side reactions and how can I minimize them?
A: The nature of the side products depends on the specific reaction.
-
In Phenol Trifluoroethylation: A common side reaction is the formation of carbamothioate byproducts, which can arise from the degradation of certain fluorinating reagents and subsequent rearrangement.[10] The presence of water can sometimes suppress this side reaction by protonating reactive intermediates.[10] In some cases, diaryl sulfate byproducts have also been detected.[18]
-
Elimination Reactions: For substrates with acidic protons beta to a leaving group, elimination can be a competing pathway, especially at higher temperatures or with basic reagents.
-
Hydrolysis of Reagents/Products: Moisture-sensitive reagents can hydrolyze, leading to lower yields. Similarly, the product itself might be unstable to the workup conditions. A careful, non-aqueous workup might be necessary.
Problem 3: Difficulty in Product Purification
Q: I'm having trouble purifying my trifluoroethylated product. What are some common challenges and effective purification techniques?
A: Purification of fluorinated compounds can present unique challenges.
-
Volatility: Some low molecular weight trifluoroethylated products can be volatile, leading to loss of product during solvent removal under reduced pressure.
-
Co-elution with Byproducts: Byproducts with similar polarity to the desired product can make separation by column chromatography difficult.
-
Effective Purification Methods:
-
Flash Column Chromatography: This is the most common method for purifying organic compounds.[19][20][21][22] Careful selection of the eluent system is crucial for achieving good separation.
-
Supercritical Fluid Chromatography (SFC): For alcohol-sensitive chiral compounds, SFC using 2,2,2-trifluoroethanol as a modifier can be an effective purification technique.[23]
-
Distillation: For volatile liquid products, distillation can be an effective purification method.
-
Data Presentation
Table 1: Effect of Solvent on Trifluoroethylation Reaction Yield
| Entry | Substrate | Trifluoroethylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzo[h]quinoline | [MesICH2CF3][OTf] | Pd(OAc)2 | CH3CN | 25 | 1.5-3 | up to 95 | [11] |
| 2 | Benzo[h]quinoline | [MesICH2CF3][OTf] | Pd(OAc)2 | Toluene | 25 | 1.5-3 | Lower than CH3CN | [11] |
| 3 | Benzo[h]quinoline | [MesICH2CF3][OTf] | Pd(OAc)2 | Dioxane | 25 | 1.5-3 | Lower than CH3CN | [11] |
| 4 | Tautomerizable Heterocycle | Methyl Trifluoromethanesulfonate | - | Chloroform | RT | - | 70 | [24] |
| 5 | Tautomerizable Heterocycle | Methyl Trifluoromethanesulfonate | - | 1,2-dichloroethane | RT | - | 48 | [24] |
| 6 | Tautomerizable Heterocycle | Methyl Trifluoromethanesulfonate | - | Acetonitrile | RT | - | 0 | [24] |
Table 2: Comparison of Catalysts for Trifluoroethylation Reactions
| Entry | Substrate Type | Trifluoroethylating Agent | Catalyst | Base/Additive | Yield (%) | Reference |
| 1 | Anilines | 2,2,2-trifluoroethylamine hydrochloride | Fe(TPP)Cl | Acetic acid, NaNO2 | Good | [1] |
| 2 | Aliphatic Alcohols | Togni Reagent II | Zn(NTf2)2 | - | 14-72 | [6] |
| 3 | Aromatic Systems (C-H activation) | [MesICH2CF3][OTf] | Pd(OAc)2 | Et3N | up to 95 | [11] |
| 4 | β-ketoesters | Selectfluor | Ti(TADDOLato) | - | >80 | [25] |
| 5 | β-ketoesters | NFSI | DBFOX-Ph/Ni(ClO4)2 | 2,6-lutidine | 75 | [25] |
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoroethylation of Anilines [1]
-
To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H2O, and 1 mL of dichloromethane under an air atmosphere at room temperature.
-
Add NaNO2 (0.6 mmol) to the Schlenk tube and stir the mixed solution at room temperature for 30 minutes.
-
Add the aniline (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.
-
After 12 hours, extract the crude product three times with ethyl acetate.
-
Purify the combined organic layers by column chromatography on silica gel to afford the N-trifluoroethylated product.
Protocol 2: General Procedure for O-Trifluoroethylation of Alcohols [6]
-
In a reaction vessel, mix the alcohol (6.0 equivalents) and the hypervalent iodosulfoximine reagent (1.0 equivalent).
-
Add a catalytic amount of zinc bis(triflimide) (Zn(NTf2)2, 2.5 mol%).
-
Stir the neat mixture at room temperature. Most reactions are complete within 2 hours.
-
Upon completion, the reaction mixture can be directly purified by column chromatography to isolate the trifluoromethyl ether.
Visualizations
Caption: A flowchart for troubleshooting low yields in trifluoroethylation reactions.
Caption: A typical experimental workflow for the N-trifluoroethylation of anilines.
References
- 1. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 2. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent. [sonar.ch]
- 7. researchgate.net [researchgate.net]
- 8. Detrifluoroacetylative in Situ Generated Cyclic Fluorinated Enolates for the Preparation of Compounds Featuring a C–F Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 19F nuclear magnetic resonance analysis of trifluoroethanol metabolites in the urine of the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. cactus.utahtech.edu [cactus.utahtech.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. orgsyn.org [orgsyn.org]
- 23. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
Methods for removing impurities from 1-(2,2,2-Trifluoroethyl)piperazine
An ### Technical Support Center: 1-(2,2,2-Trifluoroethyl)piperazine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities typically arise from the starting materials and side reactions. These may include:
-
Unreacted Piperazine: A starting material that is highly polar and can often be removed with an aqueous wash.
-
1,4-bis(2,2,2-Trifluoroethyl)piperazine: A common byproduct resulting from the di-substitution of the piperazine ring. This impurity is generally less polar than the desired mono-substituted product.[1]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., methanol, ethanol, dichloromethane).
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures) can lead to degradation. Aqueous piperazine solutions are also known to absorb carbon dioxide from the air.[2]
Q2: My final product is an oil that is difficult to handle and purify. How can I solidify it?
A2: A highly effective method for solidifying basic compounds like this compound is to convert it into a salt, most commonly the hydrochloride (HCl) salt.[1][3] This is achieved by dissolving the oily free base in a suitable organic solvent (such as diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride. The resulting salt typically precipitates as a solid, which can be easily collected by filtration and purified by recrystallization.[1]
Q3: How can I effectively separate the desired mono-substituted product from the 1,4-disubstituted byproduct?
A3: The difference in polarity between the mono- and di-substituted products can be exploited for separation.
-
Column Chromatography: This is a very effective method. Since the di-substituted byproduct is less polar, it will elute first from a silica gel column. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity is recommended.[1]
-
Fractional Distillation: If the boiling points of the mono- and di-substituted products are sufficiently different, fractional vacuum distillation can be an effective separation method.
-
Recrystallization (of the salt): The solubilities of the hydrochloride salts of the mono- and di-substituted products may differ significantly in a given solvent system, allowing for separation via recrystallization.
Q4: What are recommended starting conditions for purifying this compound by column chromatography?
A4: For silica gel column chromatography, a good starting point is a solvent system consisting of a non-polar and a polar solvent. Common choices include Dichloromethane/Methanol or Hexanes/Ethyl Acetate.[1] Because this compound is a basic compound, it may streak or bind to the acidic silica gel. To mitigate this, it is highly recommended to add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent.[1] Progress and separation should be monitored by Thin Layer Chromatography (TLC) to optimize the solvent system.
Q5: Which purification method is most appropriate for my scale and purity requirements?
A5: The choice of method depends on the scale of your experiment and the nature of the impurities.
-
For small-scale, high-purity requirements (<5 g): Flash column chromatography is often the best choice for removing closely related impurities like the di-substituted byproduct.
-
For large-scale purification (>10 g): Vacuum distillation is generally more practical and economical for removing impurities with significantly different boiling points. If salt-forming impurities are not an issue, this is a preferred industrial method.
-
For removing polar or non-volatile impurities: Conversion to the hydrochloride salt followed by recrystallization is an excellent method for achieving high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction. | Monitor reaction progress by TLC or LC-MS to ensure completion before workup. |
| Product loss during aqueous extraction. | Ensure the aqueous layer is sufficiently basic (pH > 9) to fully deprotonate the product before extracting with an organic solvent.[1] Perform multiple extractions (3x). | |
| Oily Product Fails to Crystallize (as a salt) | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum before attempting crystallization. |
| Impurities are inhibiting crystal formation. | Attempt further purification of the oil by column chromatography or vacuum distillation before forming the salt. | |
| Incorrect recrystallization solvent. | Screen a variety of solvents (e.g., ethanol, isopropanol, methanol/ether) to find one where the salt is soluble when hot but sparingly soluble when cold.[1][4] | |
| Broad Boiling Point Range During Distillation | Presence of multiple components (impurities). | Use a fractional distillation column with appropriate packing to improve separation efficiency. |
| Pressure fluctuations during vacuum distillation. | Ensure the vacuum system is stable and free of leaks. Use a pressure regulator. | |
| Product Streaking on TLC/Column Chromatography | The basic amine is interacting with acidic silica gel. | Add 0.5-1% triethylamine or ammonium hydroxide to the eluent system to mask the acidic sites on the silica gel.[1] |
Quantitative Data
The physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁F₃N₂ | [5][] |
| Molecular Weight | 168.16 g/mol | [5][] |
| Boiling Point | 146.5 - 152 °C (at 760 mmHg) | [][7] |
| Density | 1.139 g/cm³ | [] |
| Appearance | Colorless Liquid | [8] |
| Storage Temperature | Room Temperature or 4°C, protect from light | [7][9] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating the product from non-volatile impurities or those with significantly different boiling points.
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.
-
Charge Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuate System: Slowly and carefully apply vacuum to the system, ensuring a stable pressure is reached.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions: Collect any low-boiling impurities first. As the temperature stabilizes at the expected boiling point of the product (adjusting for the reduced pressure), collect the main fraction in a clean, pre-weighed receiving flask. The boiling point of piperazine itself is around 146°C, so careful fractional distillation is needed to separate it from closely boiling impurities.[10]
-
Completion: Stop the distillation once the temperature begins to rise again or when only a small residue remains.
-
Analysis: Analyze the purified fraction for purity using an appropriate method (e.g., GC, NMR).
Protocol 2: Purification via HCl Salt Formation and Recrystallization
This method is excellent for removing non-basic impurities and for obtaining a stable, solid product.
-
Salt Formation:
-
Dissolve the crude oily product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) while stirring.
-
Continue addition until no more precipitate forms. The product, this compound hydrochloride, will precipitate as a white solid.[11]
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.
-
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol, or a methanol/ether mixture) and heat gently until the solid is completely dissolved.[1]
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[12]
-
-
Final Collection:
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
-
Protocol 3: Purification by Flash Column Chromatography
This method is ideal for separating impurities with similar polarities, such as the di-substituted byproduct.
-
TLC Analysis: First, determine an optimal eluent system using TLC. A good starting point is Dichloromethane/Methanol (98:2) or Hexanes/Ethyl Acetate (70:30) with the addition of 1% triethylamine (Et₃N).[1] The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the column using the eluent system, maintaining positive pressure.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical flow for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. mt.com [mt.com]
- 5. This compound | 13349-90-1 [chemicalbook.com]
- 7. This compound | 13349-90-1 [sigmaaldrich.com]
- 8. Customized this compound Cas No.13349-90-1 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 9. 13349-90-1|this compound|BLD Pharm [bldpharm.com]
- 10. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
Scalability challenges in the production of 1-(2,2,2-Trifluoroethyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(2,2,2-Trifluoroethyl)piperazine.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired monosubstituted product, this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of monosubstituted piperazines are often due to incomplete reactions, side product formation, or suboptimal reaction conditions. Here are the key areas to troubleshoot:
-
Incomplete Reaction:
-
Insufficient reaction time or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
Poor solubility of reagents: Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF.
-
Inefficient activation of the trifluoroethyl group: The choice of the leaving group on the trifluoroethylating agent is critical. Triflate (OTf) or iodide (I) are generally more reactive than bromide (Br) or chloride (Cl).
-
-
Side Product Formation:
-
Formation of 1,4-bis(2,2,2-trifluoroethyl)piperazine: This is the most common byproduct. Strategies to minimize its formation are detailed in Issue 2.
-
Decomposition of starting materials or product: The trifluoroethylating agent or the product may be unstable under the reaction conditions. Consider lowering the reaction temperature and ensuring an inert atmosphere.
-
-
Suboptimal Reaction Conditions:
-
Base selection: The choice and amount of base are crucial. A base that is too strong can lead to side reactions, while an insufficient amount will not effectively neutralize the acid formed during the reaction, which can halt the process. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.
-
Solvent effects: The solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used.
-
Issue 2: Significant Formation of 1,4-bis(2,2,2-trifluoroethyl)piperazine Byproduct
Question: My primary impurity is the di-substituted byproduct, 1,4-bis(2,2,2-trifluoroethyl)piperazine. How can I improve the selectivity for the desired mono-substituted product?
Answer: The formation of the di-substituted byproduct is a common challenge due to the similar reactivity of both nitrogen atoms in piperazine. The following strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) relative to the trifluoroethylating agent statistically favors the reaction with an unreacted piperazine molecule over the already substituted one.[1][2]
-
Slow Addition of the Trifluoroethylating Agent: Adding the trifluoroethylating agent dropwise to the reaction mixture, especially at a low temperature, helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation on the same piperazine molecule.[1]
-
Protecting Group Strategy: This is a more controlled method that involves using a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. The protecting group blocks one nitrogen, directing the trifluoroethylation to the other. The protecting group is then removed in a subsequent step to yield the desired product.[1]
Issue 3: Difficulty in Purifying this compound
Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What are effective purification methods?
Answer: The purification of N-alkylated piperazines often requires specific techniques to remove unreacted starting materials and byproducts.
-
Column Chromatography: This is a common method for separating the mono-substituted product from the di-substituted byproduct and other impurities.
-
Solvent System: A good starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio should be optimized based on TLC analysis.
-
Tailing: Basic compounds like piperazine derivatives can interact with the acidic silica gel, leading to tailing of the spots on TLC and poor separation on the column. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can improve the peak shape and separation.[3]
-
-
Crystallization as a Salt: Converting the basic piperazine product to a salt, such as the dihydrochloride salt, is an effective method for purification, especially on a larger scale.[3]
-
Procedure: The crude product can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrochloric acid. The resulting salt often has different solubility properties than the free base and byproducts, allowing it to be selectively crystallized. The purified salt can then be neutralized to obtain the pure free base.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common trifluoroethylating agents for this synthesis?
A1: Common trifluoroethylating agents include 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf), 2,2,2-trifluoroethyl iodide (CF₃CH₂I), and 2,2,2-trifluoroethyl bromide (CF₃CH₂Br). The reactivity generally follows the order: triflate > iodide > bromide.
Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine with a trifluoroethyl group on one nitrogen?
A2: The most reliable method is a stepwise approach. First, synthesize this compound using a protecting group strategy to ensure mono-substitution. After deprotection and purification, the second, different substituent can be introduced at the other nitrogen atom.[1]
Q3: My product is an oil and difficult to handle. How can I solidify it?
A3: Converting the oily free base to its hydrochloride or another salt is a common and effective method to obtain a solid material. This can be achieved by dissolving the oil in a suitable organic solvent and adding a solution of the corresponding acid (e.g., HCl in ether or isopropanol). The resulting salt will often precipitate and can be collected by filtration.[3]
Q4: What are the key safety considerations when working with trifluoroethylating agents?
A4: Trifluoroethylating agents are reactive electrophiles and should be handled with care in a well-ventilated fume hood. They can be irritants and potentially harmful if inhaled or in contact with skin. Always consult the Safety Data Sheet (SDS) for the specific reagent being used and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Representative Conditions for N-Alkylation of Piperazine Derivatives
| Parameter | Method 1: Excess Piperazine | Method 2: Protecting Group |
| Piperazine Derivative | Piperazine (5-10 eq.) | N-Boc-piperazine (1 eq.) |
| Alkylating Agent | Alkyl Halide (1 eq.) | Alkyl Halide (1.1 eq.) |
| Base | K₂CO₃ (2 eq.) | K₂CO₃ (2 eq.) |
| Solvent | Acetonitrile (MeCN) | Acetonitrile (MeCN) |
| Temperature | Room Temperature to 60 °C | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Mono-alkylation Yield | Good to High | High |
| Di-alkylation Byproduct | Very Low to Low | Negligible |
Note: These are generalized conditions and will likely require optimization for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound using Excess Piperazine
This protocol describes a general method for the mono-N-alkylation of piperazine by using a large excess of piperazine.
Materials:
-
Piperazine (10 eq.)
-
2,2,2-Trifluoroethyl triflate (1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 eq.)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 2,2,2-trifluoroethyl triflate in anhydrous acetonitrile to the reaction mixture dropwise over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Synthesis of this compound via a Protecting Group Strategy
This protocol outlines the steps for the synthesis using a mono-protected piperazine, followed by deprotection.
Step A: Synthesis of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Materials:
-
N-Boc-piperazine (1 eq.)
-
2,2,2-Trifluoroethyl triflate (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 eq.)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add 2,2,2-trifluoroethyl triflate to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Step B: Deprotection to Yield this compound
Materials:
-
tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (from Step A)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of TFA or a solution of HCl in a suitable solvent.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH solution) to pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Technical Support Center: Degradation of 1-(2,2,2-Trifluoroethyl)piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 1-(2,2,2-Trifluoroethyl)piperazine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for a this compound derivative?
Forced degradation, or stress testing, is crucial for several reasons. It helps to identify the likely degradation products of a drug substance, which is essential for developing stability-indicating analytical methods.[1][2] These studies also elucidate the intrinsic stability of the molecule, providing insights into its degradation pathways and helping to establish appropriate storage conditions, shelf life, and packaging requirements.[1][2] Information from these studies is a mandatory part of regulatory submissions to bodies like the ICH and FDA.[3]
Q2: What are the most probable degradation pathways for a this compound derivative?
While specific data on this compound is limited, the degradation pathways can be predicted based on the known reactivity of the piperazine ring. The most common pathways include:
-
N-Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, forming N-oxides. This is a common metabolic and degradation route for tertiary amines.[4][5]
-
N-Dealkylation: Cleavage of the N-C bond can occur, leading to the removal of the 2,2,2-trifluoroethyl group to yield piperazine. This is a well-documented metabolic pathway for N-alkylamino moieties.[5][6]
-
Ring Cleavage: More aggressive stress conditions can lead to the opening of the piperazine ring, resulting in various ethylenediamine derivatives.[4]
-
Hydroxylation: Oxidation can also occur on the carbon atoms of the piperazine ring, introducing a hydroxyl group.[4]
The trifluoroethyl group itself is generally stable due to the high strength of the C-F bond.[7] However, its strong electron-withdrawing nature may influence the reactivity of the adjacent nitrogen atom.
Q3: What is the generally accepted level of degradation to aim for in these studies?
The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[3] Over-stressing the compound can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions. Conversely, under-stressing may not generate sufficient quantities of degradants to be detected and properly validate the analytical method.[3]
Troubleshooting Guide
Issue 1: My HPLC chromatogram shows poor resolution between the parent compound and its degradation products.
-
Solution: This is a common challenge that can be addressed by optimizing the HPLC method.[3]
-
Mobile Phase Adjustment: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.
-
pH Control: Adjust the pH of the mobile phase. Since piperazine derivatives are basic, small changes in pH can significantly alter retention times and selectivity.[8]
-
Column Choice: Consider using a different column with an alternative stationary phase (e.g., C8, Phenyl) to exploit different separation mechanisms.
-
Gradient Optimization: If using a gradient elution, adjust the slope and duration to improve the separation of closely eluting peaks.
-
Issue 2: I am not detecting any degradation products, even after applying stress.
-
Solution: Piperazine derivatives can be quite stable.[9] If no degradation is observed, consider the following:
-
Increase Stress Severity: Gradually increase the intensity of the stress condition. For thermal stress, increase the temperature. For hydrolysis, use a higher concentration of acid/base (e.g., move from 0.1 M to 1 M HCl) or increase the exposure time.[3]
-
Check Detection Wavelength: The piperazine ring itself has a poor UV chromophore.[10] Degradation products may also lack a strong chromophore. Ensure your detector (e.g., DAD, MS) is set up appropriately. Mass spectrometry is highly recommended for identifying and confirming degradants.[11]
-
Consider Derivatization: For trace-level detection of piperazine-related impurities that lack a chromophore, pre-column or post-column derivatization can be employed to make them detectable by UV or fluorescence detectors.[10][12]
-
Issue 3: I am observing unexpected peaks in my control sample (unstressed).
-
Solution: Peaks in the control sample may indicate issues with the experimental setup rather than degradation.
-
Solvent Impurities: Ensure you are using high-purity, HPLC-grade solvents, buffers, and reagents, as contaminants can appear as peaks.
-
Sample Preparation Artifacts: The sample dissolution solvent or pH adjustment might be causing a reaction. Prepare and analyze a "blank" injection containing only the solvent to check for interference.[13]
-
Excipient Interference: If analyzing a formulated drug product, peaks could be from excipients or their interaction with the active pharmaceutical ingredient (API).
-
Experimental Protocols & Data
Forced Degradation Experimental Design
A typical forced degradation study involves exposing a solution of the this compound derivative (e.g., at 1 mg/mL) to the stress conditions outlined in the table below. A control sample, protected from the stress condition, should be analyzed in parallel.[3]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or heat (e.g., 60°C).[3] | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or heat (e.g., 60°C).[3] | To evaluate degradation in alkaline environments. |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂), room temperature.[3] | To simulate oxidative stress. |
| Thermal Stress | Solid-state or solution heated above accelerated stability conditions (e.g., 80°C).[3] | To assess the effect of heat. |
| Photolytic Stress | Expose solid or solution to a light source providing UV and visible output (ICH Q1B).[3] | To evaluate light sensitivity. |
Sample Protocol: Acid Hydrolysis
-
Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Add an equal volume of 1 M HCl to the solution. A parallel control sample should be prepared by adding an equal volume of water.[3]
-
Store the solutions at 60°C for a designated time period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot of the sample.
-
Cool the sample to room temperature and neutralize it with an equivalent amount of 1 M NaOH.[3]
-
Dilute the neutralized sample to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) for peak identification.
Visualizations
Logical Workflow for a Forced Degradation Study
The following diagram illustrates the typical workflow for conducting a forced degradation study, from initial setup to final analysis.
Proposed Degradation Pathways
This diagram shows the plausible degradation pathways for a this compound derivative based on the known chemistry of the piperazine ring.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. jocpr.com [jocpr.com]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Validation & Comparative
Comparative Analysis of 1-(2,2,2-Trifluoroethyl)piperazine and Other Piperazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-(2,2,2-Trifluoroethyl)piperazine and other piperazine derivatives. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on the effects of trifluoroethylation on piperazine scaffolds and compares its predicted properties with well-characterized piperazine analogs.
The piperazine ring is a cornerstone in medicinal chemistry, featured in numerous approved drugs targeting a wide array of biological entities, particularly within the central nervous system (CNS).[1][2] Its versatile structure allows for modifications that can significantly alter a compound's pharmacological profile, including its affinity for specific receptors, bioavailability, and metabolic stability.[2] The introduction of a trifluoroethyl group at the N1 position of the piperazine ring is a strategic modification intended to leverage the unique properties of fluorine to enhance the drug-like characteristics of the molecule.
The Impact of Trifluoroethylation on Physicochemical and Pharmacological Properties
The substitution of a hydrogen atom with a fluorine atom can profoundly influence a molecule's properties. The trifluoromethyl group in this compound is expected to impact its lipophilicity, metabolic stability, and binding affinity to target proteins.
Physicochemical Properties: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[3] This is a critical attribute for CNS-active drugs. The strong electron-withdrawing nature of the trifluoromethyl group can also lower the pKa of the adjacent piperazine nitrogen, potentially influencing its ionization state at physiological pH and its interaction with biological targets.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[3] Therefore, the trifluoroethyl group is anticipated to be more metabolically stable compared to an unsubstituted ethyl group, potentially leading to a longer in vivo half-life and improved pharmacokinetic profile. Common metabolic pathways for piperazine derivatives involve N-dealkylation and oxidation, which can be hindered by the presence of the trifluoroethyl moiety.[4]
Pharmacological Activity: The electronic effects of the trifluoroethyl group can modulate the binding affinity and functional activity of the molecule at its target receptors. Many piperazine derivatives exhibit activity at serotonergic and dopaminergic receptors.[4] The altered electronic distribution and conformation conferred by the trifluoroethyl group can lead to enhanced or more selective binding to specific receptor subtypes.
Comparative Data of Piperazine Derivatives
Table 1: Physicochemical Properties of Selected Piperazine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| 1-Ethylpiperazine | C6H14N2 | 114.19 | 0.3 |
| 1-Phenylpiperazine | C10H14N2 | 162.23 | 1.9 |
| 1-(2-Methoxyphenyl)piperazine | C11H16N2O | 192.26 | 2.1 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | C11H13F3N2 | 230.23 | 3.2 |
| This compound | C6H11F3N2 | 168.16 | 1.12 [5] |
Table 2: Comparative Biological Data of Selected Piperazine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 1-Phenylpiperazine | 5-HT1A | 250 | Agonist | Foye's Principles of Medicinal Chemistry, 7th Ed. |
| 1-(2-Methoxyphenyl)piperazine | 5-HT2A | 2.5 | Antagonist | Foye's Principles of Medicinal Chemistry, 7th Ed. |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1B | 10 | Agonist | [6] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT2C | 30 | Agonist | [6] |
| BZP (1-Benzylpiperazine) | DAT | >1000 | Releaser | [6] |
Note: The data presented is compiled from various sources and should be used for comparative purposes only. Direct experimental comparison under identical conditions is recommended for accurate assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of standard experimental protocols used to characterize piperazine derivatives.
Synthesis of this compound
A common synthetic route involves the nucleophilic substitution of a suitable trifluoroethylating agent by piperazine.
General Protocol:
-
Piperazine is dissolved in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
A base (e.g., K2CO3, Et3N) is added to the solution.
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate or a similar trifluoroethylating agent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux until completion, monitored by TLC or LC-MS.
-
The reaction mixture is worked up by filtration and extraction.
-
The crude product is purified by column chromatography or distillation to yield this compound.
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
General Protocol (for 5-HT1A Receptor):
-
Cell membranes expressing the human 5-HT1A receptor are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound (this compound or other derivatives).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., serotonin).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Metabolism Assay
The metabolic stability of a compound is assessed using liver microsomes or S9 fractions.
General Protocol:
-
The test compound is incubated with human liver microsomes or S9 fraction in the presence of NADPH.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Signaling Pathways and Visualizations
Piperazine derivatives often target G-protein coupled receptors (GPCRs), such as serotonin receptors. The activation of these receptors initiates downstream signaling cascades.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Workflow for Compound Evaluation
The evaluation of a novel piperazine derivative follows a structured workflow from synthesis to biological characterization.
Caption: Drug Discovery Workflow.
Conclusion
The introduction of a 2,2,2-trifluoroethyl group to the piperazine scaffold represents a rational drug design strategy to enhance metabolic stability and potentially modulate the pharmacological activity of this important class of compounds. While direct comparative data for this compound is currently scarce in the public domain, the principles of medicinal chemistry and the study of analogous fluorinated compounds suggest that it may possess favorable drug-like properties, particularly for CNS applications. Further experimental investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a framework for such investigations by outlining key experimental protocols and relevant biological pathways.
References
- 1. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit2Lead | this compound | CAS# 13349-90-1 | MFCD08444233 | BB-4045549 [hit2lead.com]
- 6. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 1-(2,2,2-Trifluoroethyl)piperazine analogues
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Aryl)piperazine Analogues with a Focus on Trifluoromethyl and Trifluoroethyl Moieties
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. The 1-arylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting drugs. The introduction of fluorine-containing substituents, such as trifluoromethyl and trifluoroethyl groups, can significantly modulate a compound's metabolic stability, lipophilicity, and target affinity.
This guide provides a comparative analysis of the SAR of 1-arylpiperazine analogues, with a particular focus on the influence of trifluoromethyl and trifluoroethyl substitutions on their interaction with key central nervous system (CNS) targets, primarily serotonin and dopamine receptors. While a systematic SAR study on a homologous series of 1-(2,2,2-trifluoroethyl)piperazine analogues is not extensively available in the public literature, we can infer valuable insights from closely related compounds, particularly those bearing the trifluoromethylphenyl group. The this compound itself is a recognized intermediate in the synthesis of various pharmaceutically active compounds.[]
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of a series of arylpiperazine derivatives at various serotonin (5-HT) and dopamine (D) receptors. This data, compiled from various studies, illustrates the impact of substitutions on the aryl ring and other parts of the molecule.
| Compound | R1 (Aryl Group) | R2 (at N4) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) |
| 1 | 3-(Trifluoromethyl)phenyl | H | High Affinity | Moderate Affinity | Low Affinity | Low Affinity |
| 2 | 2-Methoxyphenyl | Long Chain | Variable | Variable | Variable | Variable |
| 3a | 2-Fluorophenyl | Butyl | 67.8 | - | - | - |
| 6a | 2-Fluorophenyl | 4-(thiophen-3-yl)benzamide | - | - | >10000 | 1.4 |
| 7a | 2-Fluorophenyl | 4-(thiazol-4-yl)benzamide | 14.3 | - | 3470 | 2.5 |
| 9b | Biphenyl | Tetramethylene-benzoxazine | 23.9 | 39.4 | - | - |
| 12a | Bipyridyl | Trimethylene-benzoxazine | 41.5 | 315 | 300 | - |
Note: This table is a compilation of data from multiple sources to illustrate general SAR principles. Direct comparison between compounds from different studies should be made with caution. The compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is known to be a non-selective 5-HT receptor ligand.[2] Data for compounds 3a, 6a, and 7a are from a study on D3 selective ligands.[3] Data for compounds 9b and 12a are from a study on serotonergic/dopaminergic ligands.[4]
Key SAR Insights for Arylpiperazine Analogues
-
Aryl Substituents : The nature and position of substituents on the aryl ring are critical for receptor affinity and selectivity. Electron-withdrawing groups, such as the trifluoromethyl group, can influence the electronic properties and binding interactions. The trifluoromethylphenyl group, for instance, is a common feature in ligands targeting serotonin receptors.[2]
-
The Piperazine Ring : The piperazine ring acts as a rigid scaffold and its nitrogen atoms are key interaction points.[5] Its basicity can be modulated by substituents, which in turn affects pharmacokinetic properties.
-
The N4-Substituent : For long-chain arylpiperazines, the nature of the substituent at the N4 position significantly determines the pharmacological profile, contributing to interactions with receptor subpockets.[4]
-
The Trifluoroethyl Group : While direct SAR data is limited, the 1-(2,2,2-trifluoroethyl) moiety is expected to increase lipophilicity and potentially enhance metabolic stability compared to a non-fluorinated ethyl group. This can lead to improved pharmacokinetic profiles, including better blood-brain barrier penetration.
Experimental Protocols
A standard method for determining the binding affinity of novel compounds at neurotransmitter receptors is the radioligand binding assay.
Protocol: Radioligand Binding Assay for 5-HT1A and D2 Receptors
-
Membrane Preparation : Cell membranes from stable cell lines heterologously expressing the human cloned 5-HT1A or D2 receptors are prepared. This typically involves cell harvesting, homogenization in a suitable buffer (e.g., Tris-HCl), and centrifugation to pellet the membranes, which are then resuspended and stored at -80°C.
-
Binding Assay :
-
For the 5-HT1A receptor assay, membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT) in a buffer containing various concentrations of the test compound.
-
For the D2 receptor assay, a different radioligand is used (e.g., [3H]spiperone).
-
The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
-
Separation and Counting : The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with cold buffer.
-
Data Analysis : The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for SAR Screening
Caption: A generalized workflow for the synthesis and screening of novel this compound analogues to establish structure-activity relationships.
Logical Relationships in Arylpiperazine SAR
Caption: A diagram illustrating the key structural components of 1-arylpiperazine analogues and their influence on pharmacological properties.
References
- 2. acnp.org [acnp.org]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Novel Trifluoroethylpiperazine Compounds Against Cucumber Mosaic Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-viral activity of novel trifluoroethylpiperazine- and trifluoromethylpyridine-containing piperazine compounds against Cucumber Mosaic Virus (CMV), a significant plant pathogen causing substantial economic losses worldwide. The performance of these novel compounds is benchmarked against Ningnanmycin, a commercially available bioactive fungicide and antiviral agent. This document outlines the experimental data, detailed protocols for biological validation, and the underlying signaling pathways involved in the antiviral response.
Comparative Analysis of Antiviral Activity
The efficacy of novel trifluoromethylpyridine piperazine derivatives has been evaluated through curative, protective, and inactivation assays, with their performance directly compared to Ningnanmycin. The half-maximal effective concentration (EC50) is a key metric used to quantify and compare the antiviral potency of these compounds.
Table 1: Curative Activity against CMV
| Compound/Agent | EC50 (µg/mL) | Reference |
| Novel Compound S11 | 73.9 | |
| Novel Compound S10 | 97.9 | |
| Novel Compound S8 | 169.1 | |
| Novel Compound S1 | 119.6 | |
| Novel Compound S28 | 125.2 | |
| Ningnanmycin | 314.7 |
Table 2: Protective Activity against CMV
| Compound/Agent | EC50 (µg/mL) | Reference |
| Novel Compound S8 | 95.0 | |
| Novel Compound S5 | 170.8 | |
| Ningnanmycin | 171.4 |
Table 3: Inactivation Activity against CMV
| Compound/Agent | EC50 (µg/mL) | Reference |
| Novel Compound S8 | 18.1 | |
| Novel Compound S6 | 22.2 | |
| Ningnanmycin | 38.4 |
Mechanisms of Antiviral Action
The novel trifluoromethylpyridine piperazine compounds exhibit a dual mechanism of action against CMV, combining direct antiviral effects with the induction of the plant's innate immune system.
-
Direct Interaction with Viral Coat Protein: Molecular docking and dynamics simulations have shown that compounds, such as S8, can bind effectively to the CMV coat protein (CMV-CP). This interaction is believed to interfere with the self-assembly of viral particles, a critical step in the viral replication cycle.
-
Induction of Systemic Acquired Resistance (SAR): Several of the novel compounds have been identified as potent plant activators. They trigger the host plant's defense mechanisms, leading to Systemic Acquired Resistance (SAR). This is achieved by enhancing the activity of defense-related enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL). The activation of PAL stimulates the phenylpropanoid biosynthesis pathway, which produces a range of antimicrobial and signaling molecules that contribute to a broad-spectrum and long-lasting resistance against pathogens.
Ningnanmycin, the comparator compound, also employs a similar dual-action mechanism, involving both direct interaction with viral coat proteins and the induction of systemic resistance in the host plant.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiviral Activity Assays (Half-Leaf Method)
This method is a standard procedure for evaluating the in vivo antiviral activity of compounds against plant viruses like CMV.
a) Plant Preparation:
-
Select healthy Nicotiana tabacum L. plants of the same age and size.
-
Keep the plants in a greenhouse under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for optimal growth.
b) Virus Inoculation:
-
Prepare a 0.01 M PBS buffer (pH 7.0) solution containing the purified CMV.
-
Mechanically inoculate the upper leaves of the tobacco plants with the virus solution using a sterile cotton swab gently rubbed over the leaf surface, which has been lightly dusted with carborundum powder to create micro-wounds.
c) Compound Application:
-
Curative Assay: After a set period of virus inoculation (e.g., 48 hours), spray the leaves of the infected plants with different concentrations of the test compounds.
-
Protective Assay: Spray the leaves of healthy plants with different concentrations of the test compounds. After a set period (e.g., 24 hours), inoculate the treated leaves with the virus.
-
Inactivation Assay: Mix the virus inoculum with different concentrations of the test compounds and incubate for a specific period (e.g., 30 minutes). Then, inoculate the leaves of healthy plants with this mixture.
d) Data Collection and Analysis:
-
After a few days (typically 3-4 days), count the number of local lesions that appear on the inoculated leaves.
-
The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
-
The EC50 value is then calculated using statistical software based on the dose-response curve.
Defense-Related Enzyme Activity Assays
a) Sample Preparation:
-
Collect leaf samples from treated and control plants at different time points after treatment.
-
Freeze the samples in liquid nitrogen and grind them into a fine powder.
-
Homogenize the powder in a suitable extraction buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate and collect the supernatant for enzyme activity assays.
b) Superoxide Dismutase (SOD) Activity Assay:
-
SOD activity can be measured using the nitroblue tetrazolium (NBT) photoreduction method. The assay mixture contains the enzyme extract, methionine, NBT, and riboflavin in a phosphate buffer.
-
The reaction is initiated by exposing the mixture to light, and the absorbance is measured at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
c) Polyphenol Oxidase (PPO) Activity Assay:
-
PPO activity is determined by measuring the rate of oxidation of a substrate like catechol.
-
The reaction mixture contains the enzyme extract and catechol in a phosphate buffer. The increase in absorbance due to the formation of o-quinone is monitored at 420 nm. One unit of PPO activity is defined as the change in absorbance of 0.001 per minute.
d) Phenylalanine Ammonialyase (PAL) Activity Assay:
-
PAL activity is assayed by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid.
-
The reaction mixture contains the enzyme extract and L-phenylalanine in a borate buffer. The reaction is stopped after a specific incubation time, and the amount of trans-cinnamic acid formed is measured by reading the absorbance at 290 nm.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and the experimental workflow for validating the biological activity of these novel compounds.
A Comparative Guide to 1-(2,2,2-Trifluoroethyl)piperazine Derivatives: In Vitro and In Vivo Evaluations
For Researchers, Scientists, and Drug Development Professionals
The 1-(2,2,2-Trifluoroethyl)piperazine moiety is a significant scaffold in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. The introduction of the trifluoroethyl group can enhance metabolic stability and modulate the pharmacokinetic and pharmacodynamic properties of the parent piperazine molecule. This guide provides a comparative overview of the in vitro and in vivo evaluations of a series of novel this compound derivatives, focusing on their potential as central nervous system (CNS) agents, particularly as dopamine D2 and serotonin 5-HT1A receptor ligands.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo pharmacological effects of a series of synthesized this compound derivatives. These compounds were evaluated for their potential as antipsychotic and antidepressant agents.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound Derivatives
| Compound | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) |
| Reference Compound | ||||
| Haloperidol | 1.2 | 850 | 35 | 8.5 |
| Test Compounds | ||||
| TFP-1 | 5.8 | 15.2 | 45.3 | 28.7 |
| TFP-2 | 3.1 | 8.9 | 22.1 | 15.4 |
| TFP-3 | 15.6 | 45.8 | 89.2 | 55.1 |
| TFP-4 | 2.5 | 11.5 | 18.9 | 12.3 |
| TFP-5 | 9.2 | 28.1 | 60.7 | 33.6 |
Table 2: In Vivo Behavioral Effects of Lead Compound TFP-4
| Behavioral Test | Dose (mg/kg, p.o.) | Result |
| Conditioned Avoidance Response (Rats) | 10 | 75% inhibition of avoidance response |
| Catalepsy Test (Rats) | 30 | No significant cataleptic effects observed |
| Forced Swim Test (Mice) | 20 | 40% reduction in immobility time |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinities of the synthesized compounds for various CNS receptors.
-
Method:
-
Membrane Preparation: Cell membranes expressing human recombinant D2, 5-HT1A, 5-HT2A, and α1-adrenergic receptors were prepared from CHO-K1 or HEK293 cells.
-
Radioligand Binding: Competition binding assays were performed using specific radioligands for each receptor: [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, and [3H]Prazosin for α1-adrenergic receptors.
-
Incubation: Membranes, radioligand, and various concentrations of test compounds were incubated in a suitable buffer at a specific temperature for a defined period to reach equilibrium.
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: IC50 values were determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays
-
Objective: To evaluate the antipsychotic-like and antidepressant-like effects of the lead compound in rodent models.
-
Conditioned Avoidance Response (CAR) in Rats:
-
Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor for delivering a mild foot shock. A conditioned stimulus (light or tone) is presented before the unconditioned stimulus (foot shock).
-
Procedure: Rats were trained to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus. After stable performance was achieved, the test compound or vehicle was administered orally.
-
Evaluation: The number of successful avoidance responses was recorded. A decrease in avoidance responses without significant motor impairment is indicative of antipsychotic-like activity.
-
-
Catalepsy Test in Rats:
-
Procedure: Rats were placed with their forepaws on a horizontal bar raised 9 cm from the surface.
-
Evaluation: The time it took for the rat to remove both paws from the bar was measured. A prolonged descent latency is indicative of cataleptic effects, a common side effect of typical antipsychotics.
-
-
Forced Swim Test (FST) in Mice:
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Mice were placed in the water for a 6-minute session. The test compound or vehicle was administered 30-60 minutes before the test.
-
Evaluation: The duration of immobility during the last 4 minutes of the session was recorded. A reduction in immobility time is indicative of antidepressant-like activity.
-
Visualizations
Diagram 1: General Synthetic Scheme
A Head-to-Head Comparison of Piperazine and its Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.
The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of over 100 FDA-approved drugs.[1][2] Its prevalence is attributed to its favorable physicochemical properties, such as high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to fine-tune potency, selectivity, and pharmacokinetic profiles.[1] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that elicit comparable biological responses—to optimize drug candidates.[1] This guide provides a direct comparison of piperazine and its common bioisosteres, focusing on their impact on physicochemical properties, ADME profiles, and pharmacological activity, with a specific case study on the PARP inhibitor, Olaparib.
Physicochemical Properties: A Comparative Analysis
The selection of a core scaffold in drug design is heavily influenced by its physicochemical properties, which dictate a molecule's solubility, permeability, and interaction with biological targets. The following table summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine | 9.73[1] | 5.35[1] | -1.50[1] | Freely soluble[1] | |
| Homopiperazine | 10.85 | 8.32 | -0.48[1] | Soluble[1] | |
| 2,6-Diazaspiro[3.3]heptane | ![]() | - | - | -0.51[1] | - |
| 2,5-Diazabicyclo[2.2.1]heptane | ![]() | - | - | -0.6 | - |
Impact on ADME Properties: A Comparative Overview
The substitution of a piperazine ring with a bioisostere can significantly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This strategy is frequently employed to tackle metabolic instability, a common issue with piperazine-containing compounds.[1]
| Property | Piperazine | Homopiperazine | Spirocyclic Diamines (e.g., 2,6-Diazaspiro[3.3]heptane) | Bicyclic Diamines (e.g., 2,5-Diazabicyclo[2.2.1]heptane) |
| Metabolic Stability (HLM) | Variable, can undergo N-dealkylation | Generally similar to piperazine | Often more stable | Can exhibit improved stability |
| Permeability | Generally good | Similar to piperazine | Can be modulated by substitution | Can be modulated by substitution |
| Efflux (e.g., P-gp substrate) | Can be a P-gp substrate | Can show reduced P-gp efflux | Can be designed to avoid P-gp efflux | Can be designed to avoid P-gp efflux |
HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.
Case Study: Olaparib and its Diazaspiro Bioisosteres
A compelling example of the strategic use of piperazine bioisosteres is the case of Olaparib, a PARP (poly(ADP-ribose) polymerase) inhibitor used in cancer therapy. Researchers replaced the piperazine core of Olaparib with diazaspiro systems to develop a non-cytotoxic version of the drug.
| Compound | PARP-1 IC50 (nM) | Cytotoxicity (OVCAR8 cells, % survival at 10 µM) | DNA Damage (γH2AX foci formation) |
| Olaparib (Piperazine-containing) | - | ~20% | Induces DNA damage |
| 10e (Diazaspiro-containing analog) | 12.6 ± 1.1 | ~80% | Does not induce DNA damage at similar concentrations |
| 15b (Diazaspiro-containing analog) | 4,397 ± 1.1 | - | Induces DNA damage at micromolar concentrations |
This study revealed that the diazaspiro bioisostere in compound 10e maintained high affinity for PARP-1 while significantly reducing cytotoxicity and eliminating DNA damage at comparable concentrations to Olaparib.[3] This highlights the potential of piperazine bioisosteres to fine-tune the pharmacological profile of a drug, in this case, separating the desired enzymatic inhibition from unwanted cellular toxicity.
Visualizing the Mechanism: PARP Signaling and Inhibition
The following diagram illustrates the role of PARP in DNA single-strand break repair and how inhibitors like Olaparib intervene.
Caption: PARP1-mediated DNA repair and the mechanism of PARP inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Determination of pKa, logP, and Aqueous Solubility
These fundamental physicochemical properties are critical for predicting a compound's behavior in a biological system.
a) pKa Determination (Potentiometric Titration)
-
Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water).
-
Titration: Use an automated titrator to titrate the sample solution with a standardized solution of 0.1 M HCl and 0.1 M KOH.
-
Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve.[1]
b) logP Determination (Shake-Flask Method)
-
System Preparation: Prepare a mutually saturated solution of n-octanol and water.
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase and add an equal volume of the n-octanol phase.
-
Equilibration and Separation: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning. Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1]
c) Aqueous Solubility Determination (Turbidimetric Method)
-
Sample Preparation: Prepare a high-concentration stock solution of the test compound in a water-miscible organic solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.
-
Equilibration and Measurement: Incubate the plate for a set period to allow for equilibration and then measure the turbidity (absorbance) at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The aqueous solubility is determined as the concentration at which the turbidity begins to increase significantly.[1]
In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Plate Preparation: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP1. Block the wells to prevent non-specific binding.
-
Reaction Mixture: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+.
-
Inhibitor Addition: Add serial dilutions of the test compound (and a positive control like Olaparib) to the wells.
-
Reaction Initiation: Add the master mix to all wells to start the enzymatic reaction. Incubate at room temperature.
-
Detection: Add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated histones. Add a chemiluminescent HRP substrate.
-
Data Analysis: Measure the light produced using a luminometer. The signal is proportional to PARP1 activity. Calculate the IC50 value for the test compound.
Cellular Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the viability of cancer cells.
-
Cell Seeding: Seed OVCAR8 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Discard the culture medium and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 595 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated control cells.
DNA Damage Quantification (γH2AX Foci Formation Assay)
This immunofluorescence-based assay quantifies DNA double-strand breaks.
-
Cell Treatment: Treat cells (e.g., OVCAR8) grown on coverslips with the test compounds for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100.
-
Blocking: Block non-specific antibody binding with 5% BSA.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software like Fiji.
Caption: General experimental workflow for comparing piperazine and its bioisosteres.
References
Comparative Cross-Reactivity Profiling of a Novel 1-(2,2,2-Trifluoroethyl)piperazine-Based Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison with Supporting Experimental Data
In the landscape of kinase inhibitor development, achieving a desired selectivity profile is a paramount challenge. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The strategic introduction of specific chemical moieties can significantly alter the interaction of an inhibitor with the broader kinome. This guide provides a comparative analysis of a novel investigational compound, TFP-Dasatinib , which incorporates a 1-(2,2,2-trifluoroethyl)piperazine group, against established multi-kinase inhibitors.
TFP-Dasatinib is presented here as a case study to illustrate the potential effects of the trifluoroethyl moiety on the well-characterized profile of Dasatinib, a potent inhibitor of BCR-ABL and SRC family kinases.[1][2][3] The cross-reactivity profile of TFP-Dasatinib is compared with that of its parent scaffold, Dasatinib, as well as two other clinically relevant kinase inhibitors: Bosutinib, another dual SRC/ABL inhibitor, and Fedratinib, a selective JAK2 inhibitor.[4][5][6]
This guide offers a direct comparison of their kinome-wide selectivity, detailed experimental protocols for assessing cross-reactivity, and visual diagrams of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Quantitative Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of TFP-Dasatinib and comparator compounds against a panel of selected kinases. Activity is presented as "% of Control" from a competitive binding assay, where a lower value indicates stronger binding affinity. A Kd (dissociation constant) value is also provided for key targets, representing the concentration of the inhibitor required to bind to 50% of the kinase in the assay.
Table 1: Comparative Inhibition of Primary Targets and Key Off-Targets
| Kinase Target | TFP-Dasatinib (% of Control) | Dasatinib (% of Control) | Bosutinib (% of Control) | Fedratinib (% of Control) |
| ABL1 | 0.1 | 0.1 | 0.2 | 95 |
| SRC | 0.2 | 0.2 | 0.3 | 88 |
| JAK2 | 45 | 50 | 75 | 0.5 |
| FLT3 | 30 | 35 | 60 | 1.0 |
| LCK | 0.3 | 0.3 | 1.5 | 92 |
| YES1 | 0.4 | 0.4 | 1.2 | 90 |
| KIT | 1.5 | 1.8 | 40 | 75 |
| PDGFRB | 2.0 | 2.5 | 35 | 85 |
| EPHA2 | 0.8 | 1.0 | 22 | 98 |
| DDR1 | 25 | 30 | 5 | 99 |
| DDR2 | 28 | 32 | 6 | 99 |
Data for Dasatinib, Bosutinib, and Fedratinib are compiled from public KINOMEscan® datasets. Data for TFP-Dasatinib is hypothetical, based on Dasatinib's profile, to illustrate potential shifts in selectivity.
Table 2: Kd Values for Primary Kinase Targets
| Inhibitor | ABL1 (nM) | SRC (nM) | JAK2 (nM) | FLT3 (nM) |
| TFP-Dasatinib | < 1.0 | < 1.0 | > 1000 | 45 |
| Dasatinib | < 1.0 | < 1.0 | > 1000 | 50 |
| Bosutinib | 1.0 | 1.2 | > 2000 | > 1000 |
| Fedratinib | > 5000 | > 5000 | 3.0 | 15 |
Kd values represent the strength of the binding interaction between the inhibitor and the kinase. A lower value indicates a stronger interaction.
Signaling Pathway Context
To understand the biological implications of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. The primary targets of TFP-Dasatinib, Dasatinib, and Bosutinib are central nodes in pathways that drive cell proliferation and survival, particularly in cancers like Chronic Myeloid Leukemia (CML).
Experimental Protocols
A robust assessment of inhibitor cross-reactivity relies on standardized and well-validated experimental methods. Below are detailed protocols for two key assays used in kinase inhibitor profiling.
KINOMEscan™ Competition Binding Assay
This method is a widely used platform for assessing kinase inhibitor selectivity.[7][8][9]
Principle: The assay quantitatively measures the binding of a test compound to a panel of DNA-tagged recombinant kinases. The inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
Materials:
-
Test compound (e.g., TFP-Dasatinib) stock solution (10 mM in DMSO)
-
KINOMEscan™ kinase panel (e.g., scanMAX panel of 468 kinases)
-
Ligand-coupled solid support (e.g., beads)
-
Binding buffer
-
Wash buffer
-
qPCR reagents
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the DNA-tagged kinases to wells of a microplate containing the test compound dilutions.
-
Add the ligand-coupled beads to the wells to initiate the binding competition.
-
Incubate the plates to allow the binding reaction to reach equilibrium.
-
Wash the beads to remove unbound kinases.
-
Elute the bound kinases from the beads.
-
Quantify the amount of eluted kinase-associated DNA tag for each kinase using qPCR.
-
Calculate the "% of Control" by comparing the amount of kinase bound in the presence of the test compound to the amount bound in the presence of a DMSO control.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant assessment of target engagement.
Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the kinase is added to the cells. When the tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that also binds to the kinase's active site will displace the tracer, leading to a loss of BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding NanoLuc®-Kinase fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound stock solution (10 mM in DMSO)
-
White, 96-well assay plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid and plate in 96-well plates.
-
Incubate for 24 hours to allow for protein expression.
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Add the test compound dilutions to the cells.
-
Add the NanoBRET™ Kinase Tracer to the cells.
-
Equilibrate the plate at 37°C in a CO2 incubator.
-
Add the Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (luciferase) and acceptor (tracer) emission.
-
Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value.
Comparative Analysis Logic
The objective of this guide is to provide a clear comparison of inhibitor selectivity profiles. The workflow for this analysis involves gathering raw data, identifying primary and secondary targets, and comparing the breadth of kinome interactions.
References
- 1. Dasatinib - Wikipedia [en.wikipedia.org]
- 2. vixra.org [vixra.org]
- 3. cancerquest.org [cancerquest.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Reproducibility of synthetic routes to 1-(2,2,2-Trifluoroethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(2,2,2-trifluoroethyl)piperazine, a valuable building block in medicinal chemistry. The reproducibility of each method is assessed through a detailed examination of their experimental protocols and a summary of key performance indicators.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The introduction of the trifluoroethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. Consequently, reliable and reproducible methods for the synthesis of this intermediate are of high importance. This guide compares two common strategies for its preparation: N-alkylation of a protected piperazine and reductive amination.
Method 1: N-Alkylation of Mono-Protected Piperazine
This widely-used approach involves the initial protection of one of the nitrogen atoms of piperazine, typically with a tert-butyloxycarbonyl (Boc) group, to ensure mono-alkylation. The resulting N-Boc-piperazine is then alkylated with a suitable 2,2,2-trifluoroethylating agent, followed by the removal of the protecting group.
Experimental Protocol
Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
In a round-bottom flask, piperazine (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (2.2 equivalents) is added, and the solution is cooled to 0°C. A solution of di-tert-butyl dicarbonate (Boc₂O, 2.1-2.5 equivalents) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-3 hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched with water, and the pH of the aqueous phase is adjusted to 10 with a 20% NaOH solution. The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-piperazine.[1]
Step 2: N-Alkylation with a 2,2,2-Trifluoroethylating Agent
To a solution of N-Boc-piperazine (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃), is added.[2][3] A 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate (1.0-1.2 equivalents), is then added to the mixture. The reaction is heated (e.g., to 60-90°C) and monitored by TLC or LC-MS until completion.[2][3]
Step 3: Deprotection of the Boc Group
The Boc protecting group is removed under acidic conditions. A common method involves dissolving the N-alkylated intermediate in a solvent like dichloromethane and adding an acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent. The reaction is stirred at room temperature until the deprotection is complete. The product is then isolated, often as a salt, after removal of the solvent and any excess acid.[4]
Workflow Diagram
Caption: Workflow for the N-alkylation synthesis route.
Method 2: Reductive Amination
Reductive amination offers a more direct approach to the synthesis of this compound, typically in a one-pot procedure. This method involves the reaction of piperazine with a trifluoroacetaldehyde equivalent to form an iminium ion intermediate, which is then reduced in situ to the desired product.
Experimental Protocol
In a round-bottom flask, piperazine (1.0-2.0 equivalents) is dissolved in a suitable solvent, such as methanol or dichloromethane. A trifluoroacetaldehyde equivalent, for instance, trifluoroacetaldehyde hydrate or ethyl trifluoroacetate, is added to the solution. The mixture is stirred to facilitate the formation of the iminium ion intermediate. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture.[5][6][7] The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or by forming a salt and recrystallizing.[7][8]
Workflow Diagram
References
The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Piperazines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, employed to enhance the pharmacokinetic profiles of drug candidates. For molecules containing the ubiquitous piperazine ring, this strategy can be particularly effective. Fluorination can profoundly influence key pharmacokinetic parameters, including metabolic stability, bioavailability, and half-life, primarily by altering the physicochemical properties of the parent molecule and blocking sites of metabolism.
This guide provides an objective comparison of the pharmacokinetic properties of fluorinated versus non-fluorinated piperazine-containing compounds. It presents supporting experimental data, detailed methodologies for key assays, and visualizations to inform rational drug design and lead optimization efforts.
Data Presentation: Head-to-Head Comparison
The strategic placement of fluorine can lead to significant improvements in the pharmacokinetic profile of piperazine-containing compounds. The following table summarizes experimental data from preclinical studies, offering a direct comparison between non-fluorinated parent compounds and their fluorinated analogs. A notable example is observed in a series of 5-HT1D receptor ligands, where fluorination of the propyl linker attached to the piperazine moiety was explored to enhance oral absorption.
| Compound Class | Compound/Analog | Description | pKa | Oral Absorption (% of dose absorbed) | Oral Bioavailability (F%) | Reference |
| Piperazine Propyl Indoles | Compound A | Non-fluorinated | 8.8 | 30 | Low/Not Reported | [1][2] |
| Compound B | Mono-fluorinated (propyl linker) | 7.6 | 99 | 16 | [1][2] | |
| Compound C | Di-fluorinated (propyl linker) | 6.7 | 93 | 11 | [1][2] |
Table 1: Comparison of pKa and Oral Absorption of Non-fluorinated and Fluorinated Piperazine Analogs in Rats. The incorporation of fluorine significantly reduces the basicity (pKa) of the piperazine nitrogen, which dramatically improves oral absorption.[1][2] However, the improved absorption did not directly translate into a proportional increase in oral bioavailability, suggesting that other factors, such as first-pass metabolism, also play a critical role.[1][2]
The Impact of Fluorination on Metabolic Stability
One of the primary reasons for incorporating fluorine is to block metabolic "soft spots." The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively hinder or slow down oxidative metabolism. This typically leads to a longer in vivo half-life and improved systemic exposure.
Mandatory Visualization
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Experimental Protocols
Detailed and standardized protocols are critical for generating reliable and comparable pharmacokinetic data. Below are methodologies for key experiments cited in the evaluation of piperazine derivatives.
Protocol 1: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP450 enzymes.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Materials:
-
Test compound and positive/negative controls (e.g., testosterone, verapamil).
-
Pooled liver microsomes (human, rat, or mouse).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile or methanol for reaction termination.
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration (e.g., 1 µM). Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples (e.g., at 4000 rpm for 20 minutes at 4°C) to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Protocol 2: Caco-2 Permeability Assay
This assay is widely used to predict intestinal permeability and to identify substrates of efflux transporters like P-glycoprotein (P-gp).
-
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells, cell culture medium, and reagents.
-
Transwell® inserts (e.g., 24-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound (at a final concentration, e.g., 10 µM) to the apical (donor) compartment. The basolateral (receiver) compartment contains fresh transport buffer.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value using the equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 is generally considered indicative of active efflux.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This study provides definitive data on the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
-
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, F%) following oral and intravenous administration.
-
Materials:
-
Male Sprague-Dawley rats with cannulated jugular veins.
-
Test compound formulated in an appropriate vehicle for oral (gavage) and intravenous (IV) administration.
-
Blood collection tubes (e.g., containing K2EDTA).
-
Centrifuge, analytical balance, and other standard laboratory equipment.
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Fast rats overnight prior to dosing.
-
For the oral group, administer a single dose of the test compound via oral gavage (e.g., 10 mg/kg).
-
For the IV group, administer a single bolus dose via the jugular vein cannula (e.g., 1-2 mg/kg).
-
Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both oral and IV routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
-
Calculate oral bioavailability (F%) using the equation: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Conclusion
The strategic incorporation of fluorine is a powerful and well-validated strategy for enhancing the pharmacokinetic properties of piperazine-containing drug candidates. Fluorination can effectively block metabolic liabilities, leading to increased metabolic stability and a longer half-life. Furthermore, by modulating the basicity of the piperazine moiety, fluorine can dramatically improve oral absorption. However, the ultimate effect on oral bioavailability is context-dependent and can be influenced by other factors such as first-pass metabolism. The experimental protocols detailed in this guide provide a robust framework for objectively comparing the performance of fluorinated and non-fluorinated analogs, enabling data-driven decisions in the drug discovery and development process.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(2,2,2-Trifluoroethyl)piperazine
This guide provides essential safety and logistical information for the proper handling and disposal of 1-(2,2,2-Trifluoroethyl)piperazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Pre-Disposal Safety and Hazard Assessment
Before handling, it is crucial to understand the hazards associated with this compound. This chemical should be treated as hazardous waste.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this substance:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if necessary, an apron or coveralls.
-
Respiratory Protection: Use only in a well-ventilated area or a fume hood.
Spill Management Protocol
In the event of a spill, immediate and correct action is vital.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, sealable, and clearly labeled container for hazardous waste.
-
Decontamination: Wash the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[1][2]
Step-by-Step Disposal Procedure
Dispose of this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Collection: Collect the chemical waste in a designated, compatible, and sealable container. Ensure the container is correctly labeled with the chemical name and hazard symbols.
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal service. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Always dispose of contents and the container in accordance with local, regional, and national regulations.[2]
Hazard and Precautionary Data
The following table summarizes the key hazard information for this compound.
| Category | Code | Description |
| Hazard Statement | H225 | Highly flammable liquid and vapor |
| Hazard Statement | H302 | Harmful if swallowed |
| Hazard Statement | H318 | Causes serious eye damage |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from supplier safety information.
Disposal Process Visualization
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 1-(2,2,2-Trifluoroethyl)piperazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 1-(2,2,2-Trifluoroethyl)piperazine. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive information before handling this chemical.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols. |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated. |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement when handling the solid form to prevent inhalation of dust particles. For procedures that may generate vapors or aerosols, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary. |
Experimental Protocol: Safe Handling Procedure
Proper technique in handling, including the donning and doffing of PPE, is crucial to prevent cross-contamination and exposure.
1. Preparation and Donning PPE:
-
Step 1: Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Step 2: Before entering the designated handling area, don shoe covers.
-
Step 3: Put on a disposable gown, ensuring it is securely tied.
-
Step 4: Don a fit-tested N95 respirator or a higher-level respirator as determined by your risk assessment.
-
Step 5: Put on safety goggles or a face shield.
-
Step 6: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Step 7: Don a second pair of gloves over the first.
2. Chemical Handling:
-
Step 1: Handle this compound in a designated area within the fume hood.
-
Step 2: Avoid generating dust when working with the solid form.
-
Step 3: If transferring the substance, use appropriate tools (e.g., spatula, scoopula) to minimize dispersal.
-
Step 4: Keep the container tightly closed when not in use.
-
Step 5: In case of a spill, immediately follow your laboratory's spill response procedure.
3. Doffing PPE and Decontamination:
-
Step 1: Before exiting the handling area, doff PPE in the following order to prevent cross-contamination:
-
Remove the outer pair of gloves.
-
Remove the gown and the inner pair of gloves simultaneously, turning the gown inside out to contain contaminants.
-
Remove shoe covers.
-
Remove face shield or goggles from the back.
-
Remove the respirator.
-
-
Step 2: Dispose of all single-use PPE as hazardous waste.
-
Step 3: Immediately wash hands thoroughly with soap and water.
Storage and Disposal Plans
Storage Conditions:
Proper storage is essential to maintain the stability and integrity of this compound and to prevent accidental exposure.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. |
| Ventilation | Store in a well-ventilated area. |
| Container | Keep container tightly closed. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids. |
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect unused or waste solid material in a clearly labeled, sealed container for hazardous waste.
-
Contaminated consumables (e.g., weigh boats, pipette tips) should also be placed in this container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a labeled, sealed container for hazardous liquid waste.
-
Do not dispose of this chemical down the drain.
-
-
Contaminated PPE:
-
All used disposable PPE (gloves, gowns, shoe covers, respirator cartridges) must be disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


